molecular formula C19H23N3O2 B503042 3-(2-Morpholinoethyl)-1,1-diphenylurea CAS No. 890602-75-2

3-(2-Morpholinoethyl)-1,1-diphenylurea

Cat. No.: B503042
CAS No.: 890602-75-2
M. Wt: 325.4g/mol
InChI Key: BFUOVVVAKHWCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Morpholinoethyl)-1,1-diphenylurea is a synthetic compound of significant research interest due to its hybrid structure, combining a morpholine moiety with a diphenylurea core. The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to improve aqueous solubility and act as a key interacting group with enzyme active sites. Recent scientific reviews highlight the considerable therapeutic potential of morpholine-based compounds in neurodegenerative disease research, particularly as modulators of critical enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A/B) . Concurrently, the 1,1-diphenylurea scaffold is recognized in drug discovery for its conformational properties and capacity to engage in multi-target directed ligand design. Research into similar 1,3-diphenylurea derivatives has demonstrated their utility in developing bifunctional agents, for instance, combining beta-secretase (BACE1) inhibition with metal-chelating activity for investigating multifactorial pathologies like Alzheimer's disease . The integration of these two privileged structures into a single molecule makes 3-(2-Morpholinoethyl)-1,1-diphenylurea a valuable chemical tool for researchers exploring new therapeutic strategies in neuroscience and enzymology. Its primary research value lies in probing structure-activity relationships (SAR) and mechanisms of action for novel enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-1,1-diphenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(20-11-12-21-13-15-24-16-14-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUOVVVAKHWCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Precision Strike: A Technical Guide to the Mechanism of Action of Novel Diphenylurea Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms by which novel diphenylurea compounds exert their therapeutic effects, primarily through the inhibition of key protein kinases. Moving beyond the foundational understanding of early-generation compounds like sorafenib, this guide focuses on the nuanced interactions and downstream cellular consequences of a new wave of these potent molecules. We will dissect the core principles of their action, explore the sophisticated experimental methodologies used to characterize them, and culminate with a detailed case study of a promising novel diphenylurea derivative, Compound 12b, a potent VEGFR-2 inhibitor.

The Diphenylurea Scaffold: A Privileged Structure in Kinase Inhibition

The diphenylurea moiety has emerged as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibition. Its unique arrangement of two phenyl rings linked by a urea group provides a rigid yet adaptable framework for engaging with the ATP-binding pocket of various kinases. This core structure facilitates critical hydrogen bonding interactions with the kinase hinge region, a conserved motif essential for ATP binding. The phenyl rings offer versatile points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Historically, the success of multi-kinase inhibitors like sorafenib, which targets both the RAF/MEK/ERK and VEGFR signaling pathways, has spurred the development of a new generation of diphenylurea derivatives.[1][2] These novel compounds often exhibit improved selectivity profiles, targeting specific kinases or kinase families with greater precision, thereby potentially reducing off-target effects and associated toxicities.

Key Signaling Pathways Targeted by Novel Diphenylurea Compounds

Diphenylurea derivatives primarily exert their anticancer effects by intercepting signals transmitted through critical pathways that drive tumor growth, proliferation, and survival. Two of the most prominent targets are the RAF/MEK/ERK (MAPK) and the VEGFR signaling cascades.

The RAF/MEK/ERK (MAPK) Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF.

RAF_MEK_ERK_Pathway

Novel diphenylurea compounds are often designed to bind to the ATP-binding pocket of RAF kinases (ARAF, BRAF, and CRAF), preventing the phosphorylation and subsequent activation of MEK. This blockade effectively halts the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), particularly VEGFR-2, are key regulators of angiogenesis.[3]

VEGFR_Signaling_Pathway

By binding to the intracellular tyrosine kinase domain of VEGFR-2, novel diphenylurea compounds inhibit its autophosphorylation, thereby blocking the initiation of downstream signaling pathways. This leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.

Case Study: Compound 12b, a Novel Diphenylurea-Based VEGFR-2 Inhibitor

To illustrate the practical application of the principles discussed, we present a case study on a novel diphenylurea derivative, compound 12b, which incorporates a salicylaldoxime moiety.[4] This compound was designed to mimic the planar structure of quinazoline-based inhibitors and to introduce novel interactions with the hinge region of VEGFR-2.

Design Rationale and Structure-Activity Relationship (SAR)

The design of compound 12b was based on the strategy of creating a pseudo-six-membered ring through an intramolecular hydrogen bond, which was intended to enhance binding to the VEGFR-2 hinge region. The salicylaldoxime group was a key innovation, introducing two hydrogen bonds with the hinge.[4] Structure-activity relationship studies of the series revealed that the presence and position of substituents on the terminal phenyl ring significantly influenced both enzymatic inhibitory activity and antiproliferative effects.

CompoundR-group on Terminal PhenylVEGFR-2 IC50 (μM)Antiproliferative Activity (IC50 in μM against MCF-7)
12l 4-Cl0.081.2
12p 3-CF30.060.9
12y 4-F0.122.5
Sorafenib (Reference) -0.093.9

Data adapted from the cited reference.[4]

Mechanism of Action of Compound 12b

Compound 12b exhibits its anticancer effects through potent and selective inhibition of VEGFR-2. Molecular docking studies suggest that the salicylaldoxime moiety forms two crucial hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding pocket.[4] This robust interaction prevents the binding of ATP and subsequent autophosphorylation of the receptor, effectively shutting down the downstream signaling cascade. The inhibition of VEGFR-2 by compound 12b leads to a significant reduction in endothelial cell proliferation and migration, thereby exerting a potent anti-angiogenic effect.

Furthermore, the antiproliferative activity of compound 12b against cancer cell lines suggests that it may also have effects on other kinases, including those in the MAPK pathway, a common characteristic of diphenylurea derivatives.

Experimental Protocols for Characterizing Novel Diphenylurea Inhibitors

The elucidation of the mechanism of action of novel diphenylurea compounds relies on a suite of robust and validated experimental protocols. The following section outlines the key methodologies employed in their characterization.

Kinase Inhibition Assays

Objective: To determine the potency and selectivity of the compound against a panel of kinases.

Methodology: In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based method)

  • Reagents and Materials: Recombinant kinases, appropriate peptide substrates, ATP, kinase buffer, test compound, and a fluorescence-based detection reagent.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the recombinant kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent. f. Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for Target Engagement and Pathway Modulation

Objective: To confirm that the compound engages its target in a cellular context and modulates the intended signaling pathway.

Methodology: Western Blotting for Phosphorylated Kinases

  • Cell Culture and Treatment: a. Culture cancer cells (e.g., HUVECs for VEGFR-2, A375 for BRAF) to 70-80% confluency. b. Treat the cells with various concentrations of the test compound for a specified duration. c. For receptor tyrosine kinases like VEGFR-2, stimulate the cells with the corresponding ligand (e.g., VEGF) for a short period before lysis.

  • Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR-2, VEGFR-2, p-ERK, ERK). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein.

Western_Blot_Workflow

In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Methodology: Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth and Treatment: a. Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). b. Randomize the mice into control and treatment groups. c. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Efficacy Evaluation: a. Measure tumor volume and body weight regularly. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Conclusion and Future Directions

Novel diphenylurea compounds represent a significant advancement in the field of targeted cancer therapy. Their ability to be chemically tailored for enhanced potency and selectivity against key oncogenic kinases like RAF and VEGFR-2 underscores their therapeutic potential. The in-depth characterization of these compounds, through a combination of biochemical, cellular, and in vivo studies, is crucial for understanding their precise mechanisms of action and for guiding their clinical development.

The case of compound 12b highlights a successful rational design strategy, leading to a potent VEGFR-2 inhibitor with promising anticancer activity. Future research in this area will likely focus on the development of next-generation diphenylurea derivatives with even greater selectivity, dual-targeting capabilities against synergistic pathways, and improved pharmacokinetic profiles to overcome drug resistance and further enhance patient outcomes.

References

  • Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • Lyons, J. F., Wilhelm, S., Hibner, B., & Bollag, G. (2001). Discovery of a novel Raf kinase inhibitor.
  • Ahmed, K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

  • Ghoneim, A. I., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 16(5), 738. [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum anti-tumor activity and targets Raf/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. ResearchGate. [Link]

  • Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. [Link]

  • Sharma, T., et al. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Chemistry & Biodiversity, 20(2), e202200847. [Link]

  • Makar, S., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10986. [Link]

  • Capan, E., et al. (2020). Synthesis, Biological Activity and Structure-Activity Relationship of Novel Diphenylurea Derivatives Containing Tetrahydroquinoline as Carbonic Anhydrase I and II Inhibitors. ResearchGate. [Link]

  • Zhang, H., et al. (2015). Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. European Journal of Medicinal Chemistry, 90, 8-18. [Link]

Sources

In Vitro Anticancer Screening of 3-(2-Morpholinoethyl)-1,1-diphenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of the novel compound 3-(2-Morpholinoethyl)-1,1-diphenylurea for its potential anticancer activity. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-faceted screening process, grounded in established methodologies. The experimental design emphasizes not only the determination of cytotoxic efficacy but also the elucidation of the underlying mechanism of action, a critical aspect of modern anticancer drug discovery.

The diphenylurea scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer effects.[1][2][3] These compounds frequently exert their activity by modulating key cellular signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[1][3] The incorporation of a morpholino group can enhance the pharmacological properties of a molecule, including its solubility and potential for specific molecular interactions.[4] This guide, therefore, proposes a systematic approach to characterize the anticancer profile of 3-(2-Morpholinoethyl)-1,1-diphenylurea.

Section 1: Preliminary Cytotoxicity Assessment

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect across a panel of relevant cancer cell lines. This provides a broad understanding of the compound's potency and spectrum of activity.

Rationale for Cell Line Selection

A diverse panel of human cancer cell lines should be selected to represent various cancer types. This allows for the identification of potential tissue-specific activity. A suggested starting panel could include:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • NCI-H460: A human lung carcinoma cell line.

  • SF-268: A human glioma cell line.

  • PC-3: A human prostate carcinoma cell line.

  • HL-60: A human promyelocytic leukemia cell line.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Prepare Single-Cell Suspension plate_cells Plate cells in 96-well plates (1,000-100,000 cells/well) start->plate_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate1 add_compound Add serial dilutions of 3-(2-Morpholinoethyl)-1,1-diphenylurea incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add 10 µL of MTT reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate3 add_solubilizer Add 100 µL of solubilizing agent (e.g., DMSO or detergent) incubate3->add_solubilizer shake Shake plate for 15 minutes to dissolve formazan crystals add_solubilizer->shake read_absorbance Read absorbance at 570 nm using a microplate reader shake->read_absorbance end End: Calculate IC50 values read_absorbance->end

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay [5][6]

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 3-(2-Morpholinoethyl)-1,1-diphenylurea in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each cell line.

Data Presentation: Cytotoxicity Profile

Cancer Cell LineTissue of OriginIC50 of 3-(2-Morpholinoethyl)-1,1-diphenylurea (µM)IC50 of Doxorubicin (Positive Control) (µM)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
NCI-H460Lung CarcinomaExperimental DataExperimental Data
SF-268GliomaExperimental DataExperimental Data
PC-3Prostate CarcinomaExperimental DataExperimental Data
HL-60Promyelocytic LeukemiaExperimental DataExperimental Data

Section 2: Mechanistic Investigations

Following the identification of promising cytotoxic activity, the next crucial step is to investigate the mechanism by which 3-(2-Morpholinoethyl)-1,1-diphenylurea induces cancer cell death. This section outlines key assays to probe for the induction of apoptosis and cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[7] The Annexin V/Propidium Iodide (PI) assay is a reliable method to differentiate between viable, apoptotic, and necrotic cells.[8]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start Start: Treat cells with compound (at IC50 concentration) harvest_cells Harvest cells by trypsinization start->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate for 15 minutes at room temperature in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End: Quantify apoptotic, necrotic, and viable cells analyze->end

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

Detailed Protocol: Annexin V/PI Staining [9][10]

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity to the compound with 3-(2-Morpholinoethyl)-1,1-diphenylurea at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow start Start: Treat cells with compound (at IC50 concentration) harvest_cells Harvest and wash cells with PBS start->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells to remove ethanol fix_cells->wash_cells treat_rnase Treat with RNase A to degrade RNA wash_cells->treat_rnase stain_pi Stain with Propidium Iodide (PI) treat_rnase->stain_pi analyze Analyze by flow cytometry stain_pi->analyze end End: Determine cell cycle phase distribution analyze->end

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Detailed Protocol: Cell Cycle Analysis [11][12]

  • Cell Treatment: Treat cells with 3-(2-Morpholinoethyl)-1,1-diphenylurea at its IC50 concentration for a time course (e.g., 12, 24, and 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells to ensure complete staining of the DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effect on Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle ControlExperimental DataExperimental DataExperimental Data
Compound (IC50) - 12hExperimental DataExperimental DataExperimental Data
Compound (IC50) - 24hExperimental DataExperimental DataExperimental Data
Compound (IC50) - 48hExperimental DataExperimental DataExperimental Data

Section 3: Target Pathway Elucidation

Based on the established activity of diphenylurea derivatives, it is hypothesized that 3-(2-Morpholinoethyl)-1,1-diphenylurea may target key cancer-related signaling pathways. Western blotting is a powerful technique to investigate the modulation of specific proteins within these pathways.

Investigation of PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.[1][3] Analysis of the phosphorylation status of key proteins in these pathways can reveal the compound's effect on their activity.

Signaling Pathways of Interest

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Proliferation_Survival_PI3K Cell Proliferation & Survival mTOR->Proliferation_Survival_PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation_Survival_MAPK Cell Proliferation & Survival pERK->Proliferation_Survival_MAPK Compound 3-(2-Morpholinoethyl)- 1,1-diphenylurea Compound->PI3K Inhibition? Compound->RAF Inhibition?

Caption: Hypothesized targeting of the PI3K/Akt and MAPK/ERK signaling pathways.

Detailed Protocol: Western Blotting [13][14]

  • Protein Extraction: Treat cells with the compound at its IC50 for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This technical guide provides a robust and logical workflow for the initial in vitro screening of 3-(2-Morpholinoethyl)-1,1-diphenylurea for its anticancer properties. By systematically assessing its cytotoxicity, and then delving into its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can build a comprehensive profile of this novel compound. The data generated from these experiments will be crucial in determining its potential as a lead candidate for further preclinical and clinical development.

References

  • Wu, Y. C., Ren, X. Y., & Rao, G. W. (2019). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. Mini-Reviews in Organic Chemistry, 16(7), 617-630. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 13(1), 1-23. [Link]

  • Ceramella, J., et al. (2021). Diarylureas as Antitumor Agents. Pharmaceuticals, 14(1), 59. [Link]

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. [Link]

  • Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 339-351. [Link]

  • Kannan, S., et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana - Journal of Sciences, 22(3), 117-137. [Link]

  • Bentham Science Publishers. (2019). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Chen, S., et al. (2013). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Molecules, 18(12), 14695-14713. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Asif, M. (2014). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2010. [Link]

  • American Chemical Society. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • National Institutes of Health. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. [Link]

  • ResearchGate. (n.d.). 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide Metho- p -toluenesulfonate. [Link]

  • PubMed. (1988). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • National Institutes of Health. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. [Link]

  • Boster Biological Technology. (2024). Step-by-Step Guide to Annexin V/PI Staining. [Link]

  • National Institutes of Health. (2013). Cell Viability Assays. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • ResearchGate. (n.d.). Western-blot analysis of key effectors PI3K/AKT and MAPK/ERK signaling pathways. [Link]

  • ResearchGate. (n.d.). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • Scholars Research Library. (n.d.). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Oregon State University. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • Hou, J., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1204680. [Link]

  • Papis, M., et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic & Biomolecular Chemistry, 20(17), 3539-3543. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • National Institutes of Health. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Lu, S., et al. (2022). Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. [Link]

  • Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research, 45(3), 528-537. [Link]

  • ResearchGate. (n.d.). ERK and PI3K/AKT pathway activation. Western blot analysis. [Link]evaluate_fig4_236888496)

Sources

An In-Depth Technical Guide to the Discovery of Novel 1,3-Diphenylurea Appended Derivatives as Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The 1,3-Diphenylurea Scaffold as a Privileged Motif in Kinase Inhibition

The 1,3-diphenylurea (DPU) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to bind to a multitude of biological targets with high affinity. This is largely attributed to the urea moiety's capacity to act as a rigid hydrogen-bond donor (the two N-H groups) and acceptor (the carbonyl oxygen), facilitating robust interactions within the ATP-binding pockets of various protein kinases.[1] This structural feature is not merely theoretical; it is clinically validated in FDA-approved multi-kinase inhibitors such as Sorafenib and Regorafenib, which have transformed the treatment landscape for cancers like renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1] This guide provides a comprehensive, technically-grounded overview of the discovery process for a new generation of DPU derivatives, from rational design and synthesis to preclinical validation, offering field-proven insights for researchers in drug development.

Section 1: Rational Design and Synthesis of Novel Derivatives

The journey to a novel therapeutic begins with a clear hypothesis. The selection of a biological target and the design of molecules to modulate it are governed by a deep understanding of disease pathology and molecular interactions.

The Design Hypothesis: Targeting Key Oncogenic Pathways

A significant challenge in cancer therapy is the development of drug resistance. For instance, tumors treated with inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, can develop resistance by upregulating alternative signaling pathways, such as the one mediated by the mesenchymal-epithelial transition factor (c-MET).[2] This biological causality provides a compelling rationale for designing dual inhibitors that can simultaneously block both VEGFR-2 and c-MET.

The design of our novel DPU derivatives is predicated on this dual-inhibitor hypothesis. The core DPU structure serves as the anchor, binding within the kinase hinge region. Appended chemical moieties are then strategically chosen to occupy adjacent hydrophobic pockets and form additional interactions, thereby conferring potency and selectivity. The design rationale involves integrating four key pharmacophoric features common to both c-MET and VEGFR-2 inhibitors:

  • Hydrophobic Pocket 1: Occupied by a terminal phenyl ring.

  • H-Bonding Region: The central urea group provides critical hydrogen bond donor/acceptor sites.

  • Linker: A second phenyl ring connects the urea core to a distal hydrophobic region.

  • Hydrophobic Pocket 2 (The "Tail"): This region is explored by appending diverse aryl pyridine derivatives to optimize target engagement and physicochemical properties.[2]

Synthetic Strategy: A Modular Approach

The synthesis of these derivatives is designed to be modular, allowing for the facile introduction of diverse chemical groups. A representative synthetic pathway involves a multi-step process culminating in the formation of the urea linkage.

This protocol is adapted from methodologies demonstrated to be effective for this class of compounds.[2]

  • Step 1: Synthesis of the Aryl Pyridine Intermediate.

    • To a solution of an appropriate aryl aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and add 1-(4-acetylphenyl)-3-phenylurea (1.0 eq) and ammonium acetate (4.0 eq).

    • Continue to reflux for an additional 8-10 hours.

    • Causality: Piperidine acts as a base to catalyze the Knoevenagel condensation between the aldehyde and ethyl cyanoacetate. The subsequent addition of the urea derivative and ammonium acetate facilitates a Hantzsch-like pyridine synthesis, forming the core heterocyclic system.

  • Step 2: Purification of the Final Product.

    • After cooling, the precipitated solid is collected by vacuum filtration.

    • The crude product is washed sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.

    • Recrystallization from a suitable solvent system (e.g., DMSO/ethanol) is performed to yield the pure 1,3-diphenylurea appended derivative.

  • Step 3: Structural Verification.

    • The identity and purity of the final compound are rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2][3][4] High-Performance Liquid Chromatography (HPLC) is used to confirm purity, which should typically exceed 95%.[5]

Workflow Visualization: Synthesis and Characterization

The following diagram outlines the general workflow from chemical precursors to a fully characterized lead compound.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization A Starting Materials (Aryl Aldehyde, Urea Derivative) B One-Pot Reaction (e.g., Hantzsch-like Condensation) A->B Reagents, Solvents, Catalyst C Crude Product Isolation (Filtration) B->C Reaction Completion D Purification (Washing, Recrystallization) C->D E Structural Verification (NMR, MS) D->E F Purity Analysis (HPLC >95%) E->F G Lead Compound for Biological Screening F->G Qualified Compound

Caption: General workflow for synthesis and quality control.

Section 2: A Hierarchical Approach to Biological Evaluation

With a library of pure compounds in hand, the next phase is to systematically evaluate their biological activity. A tiered screening cascade is employed to efficiently identify the most promising candidates.

Tier 1: In Vitro Target Engagement – Kinase Inhibition Assays

The first step is to confirm that the synthesized compounds interact with their intended molecular targets. This is accomplished using cell-free enzymatic assays.

This protocol describes a standard method for quantifying the inhibitory potential of compounds against purified kinases.[2]

  • Assay Preparation:

    • Recombinant human c-MET or VEGFR-2 kinase is diluted in kinase buffer to the desired concentration.

    • The test compounds are serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).

    • A substrate peptide and ATP are also prepared in kinase buffer.

  • Reaction Execution:

    • In a 96-well plate, add the kinase, the test compound dilution, and the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Causality: In this competitive assay, the compound and ATP vie for binding to the kinase's active site. Higher compound potency results in less ATP binding and, consequently, less substrate phosphorylation.

  • Signal Detection and Data Analysis:

    • Stop the reaction and add a detection reagent (e.g., a europium-labeled antibody that specifically recognizes the phosphorylated substrate).

    • Read the plate using a suitable plate reader (e.g., time-resolved fluorescence).

    • The resulting data are plotted as percent inhibition versus compound concentration. A non-linear regression analysis is used to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

The table below summarizes the in vitro inhibitory activity of representative DPU derivatives against the target kinases.

Compound IDAppended Moietyc-MET IC₅₀ (nM)[2]VEGFR-2 IC₅₀ (nM)[2]
2d 4-Chlorophenyl65310
2f 4-Bromophenyl2435
2j 3,4-Dichlorophenyl150290
2k 2,4-Dichlorophenyl170320
2n 1H-Indol-3-yl1824

Lower IC₅₀ values indicate higher potency.

Tier 2: Cellular Activity and Mechanism of Action

A compound that is potent in a cell-free assay may not be effective in a cellular environment due to issues with cell permeability, stability, or off-target effects. Therefore, the next tier of evaluation involves cell-based assays.

This assay measures the ability of a compound to inhibit cancer cell proliferation.[4]

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for cytotoxicity.

Compound IDMCF-7 IC₅₀ (µM)[2]PC-3 IC₅₀ (µM)[2]
2d 21.53.42
2f 1.022.11
2j 0.761.85
2k 1.152.03
2n 0.881.94

Lower IC₅₀ values indicate higher cytotoxicity.

To understand how the lead compounds kill cancer cells, further mechanistic studies are crucial.

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. A successful compound should induce a significant increase in the apoptotic cell population. For example, compound 2n was found to induce total apoptosis in 33.19% of MCF-7 cells.[2]

  • Cell Cycle Analysis: This assay determines the phase of the cell cycle (G1, S, G2/M) in which cells are arrested. Compound 2n was shown to cause cell cycle arrest in the G₂/M phase, preventing mitosis.[2]

Decoding the Structure-Activity Relationship (SAR)

By comparing the chemical structures of the synthesized derivatives with their biological activities, we can deduce key structure-activity relationships (SAR). This knowledge is vital for rationally designing the next generation of more potent and selective compounds.

  • Impact of Halogen Substitution: The presence of electron-withdrawing groups like halogens on the appended phenyl ring generally enhances activity. For instance, the bromo-substituted compound 2f (c-MET IC₅₀ = 24 nM) is more potent than the chloro-substituted 2d (c-MET IC₅₀ = 65 nM).[2][6]

  • Importance of Heterocyclic Moieties: Replacing the substituted phenyl ring with a more complex heterocycle like an indole group (compound 2n ) led to the most potent dual inhibitor in the series (c-MET IC₅₀ = 18 nM; VEGFR-2 IC₅₀ = 24 nM).[2] This suggests the indole N-H group may form an additional critical hydrogen bond within the active site.

G A Library of Synthesized DPU Derivatives B Tier 1: In Vitro Kinase Assays (c-MET, VEGFR-2) A->B C Data: Kinase IC50 Values B->C D Tier 2: In Vitro Cellular Assays (MTT on MCF-7, PC-3) C->D Potent Hits Progress F SAR Analysis (Structure vs. Activity) C->F E Data: Cytotoxicity IC50 Values D->E G Mechanism of Action Studies (Apoptosis, Cell Cycle) D->G Active Hits Progress E->F H Selection of Lead Candidate(s) (e.g., Compound 2n) F->H Rational Selection G->H Confirm Mechanism

Caption: Hierarchical workflow for biological evaluation.

Section 3: Preclinical Validation in In Vivo Models

The ultimate test of a potential drug candidate is its performance in a living organism. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile before it can be considered for human trials.

The Xenograft Model: Assessing Efficacy in a Living System

A common preclinical model for cancer is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

This protocol is a standard approach for evaluating the in vivo anti-tumor activity of a lead compound.[2]

  • Tumor Inoculation:

    • Human cancer cells (e.g., MCF-7) are suspended in a suitable medium and injected subcutaneously into the flank of immunocompromised mice.

    • The mice are monitored until tumors reach a palpable, measurable volume (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Mice are randomly assigned to different groups: a vehicle control group (receiving only the delivery vehicle) and one or more treatment groups (receiving the lead compound at different doses).

    • The lead compound (e.g., compound 2n ) is administered daily via a clinically relevant route, such as oral gavage.

  • Monitoring and Endpoint:

    • Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).

    • Causality: Effective treatment should lead to a significant reduction in the rate of tumor growth compared to the vehicle control group. Body weight is monitored as a general indicator of toxicity.

    • The study is concluded after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a maximum ethical size.

  • Data Analysis:

    • At the end of the study, tumors are excised and weighed.

    • The Tumor Inhibition Ratio (TIR) is calculated to quantify the efficacy of the treatment. For compound 2n , a TIR of 56.1% was achieved, demonstrating significant in vivo anti-cancer activity.[2]

    • Blood samples may also be collected to analyze hematological parameters and assess safety.[2]

Section 4: Broader Therapeutic Horizons and Future Perspectives

While the primary focus of this guide has been on anticancer applications, the versatile 1,3-diphenylurea scaffold has shown promise in other therapeutic areas. Recent studies have identified DPU derivatives as:

  • Potent α-glucosidase inhibitors for the management of diabetes, with some compounds showing significantly higher potency than the standard drug, acarbose.[5]

  • Broad-spectrum antiviral agents that function as endocytosis inhibitors, effectively blocking the entry of viruses like SARS-CoV-2 and influenza A.[7]

  • Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key target in cancer immunotherapy.[3][8]

These findings underscore the remarkable chemical tractability and biological relevance of the DPU scaffold. Future research will undoubtedly focus on optimizing these derivatives for various therapeutic indications, improving their drug-like properties, and further elucidating their mechanisms of action through advanced structural biology and in silico modeling. The journey from a rational design hypothesis to a validated preclinical candidate is complex, but as demonstrated here, it is a systematic and achievable process grounded in scientific integrity and logical progression.

References

  • Nafie, M. S., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 14(25), 17881-17901. [Link]

  • Riaz, M., et al. (2024). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. RSC Advances, 14(20), 14078-14093. [Link]

  • Wang, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1204554. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of novel 1,3-diphenylurea quinoxaline derivatives as potent anticancer agents. Medicinal Chemistry Research, 29, 1634–1644. [Link]

  • Wang, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11. [Link]

  • Gümüş, M., et al. (2019). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 421-434. [Link]

  • Das, P., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. Antiviral Research, 219, 105720. [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Synthesis, Biological Activity and Structure‐Activity Relationship of Novel Diphenylurea Derivatives Containing Tetrahydroquinoline as Carbonic Anhydrase I and II Inhibitors. ChemistrySelect, 4(1), 229-234. [Link]

  • El-Gazzar, M. G., et al. (2022). Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. RSC medicinal chemistry, 13(7), 839-848. [Link]

  • Carlino, F., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea, a substituted urea derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on the robust and well-established nucleophilic acyl substitution reaction between diphenylcarbamoyl chloride and 4-(2-aminoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety procedures, and methods for product characterization to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

Substituted ureas represent a privileged scaffold in modern pharmacology, with numerous compounds exhibiting a wide range of biological activities, including anticancer and kinase inhibition properties.[1][2] The diphenylurea moiety, in particular, is a core component of several approved kinase inhibitors.[3] The molecule 3-(2-Morpholinoethyl)-1,1-diphenylurea incorporates this key diphenylurea structure with a morpholinoethyl group, a common motif used to enhance aqueous solubility and pharmacokinetic properties of drug candidates.[4]

The synthesis described herein follows a classic and highly efficient pathway for forming unsymmetrical ureas: the reaction of a carbamoyl chloride with a primary amine.[5][6] This method was selected for its high yield, straightforward execution, and the commercial availability of the requisite starting materials. The primary amine of 4-(2-aminoethyl)morpholine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diphenylcarbamoyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable urea linkage. A tertiary amine base, such as triethylamine, is incorporated to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary nitrogen of 4-(2-aminoethyl)morpholine attacks the electrophilic carbonyl carbon of diphenylcarbamoyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride leaving group. Triethylamine acts as a non-nucleophilic base to quench the resulting HCl.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )PuritySupplier Example
Diphenylcarbamoyl chloride83-01-2231.68≥98%Sigma-Aldrich
4-(2-Aminoethyl)morpholine2038-03-1130.19≥99%Sigma-Aldrich[4]
Triethylamine (TEA)121-44-8101.19≥99.5%, driedFisher Scientific
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%MilliporeSigma
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS ReagentVWR
Brine (Saturated NaCl solution)7647-14-558.44ACS ReagentLabChem
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousAlfa Aesar
Deuterated Chloroform (CDCl₃)865-49-6120.3899.8 atom % DCambridge Isotope Labs
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (150 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR spectrometer (e.g., 400 MHz)

  • FT-IR spectrometer

  • Melting point apparatus

Detailed Experimental Protocol

Safety Precautions
  • General: This procedure must be performed in a well-ventilated chemical fume hood.[7] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.

  • 4-(2-Aminoethyl)morpholine: This compound is corrosive and toxic in contact with skin. It can cause severe skin burns and eye damage.[8][9] Avoid inhalation and direct contact.

  • Diphenylcarbamoyl chloride: This reagent is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle exclusively in a fume hood.

Reaction Setup and Execution
  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-aminoethyl)morpholine (1.30 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.

  • Base Addition: Add triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 equiv.) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is crucial to moderate the initial exothermic reaction.

  • Substrate Addition: In a separate, dry 50 mL beaker, dissolve diphenylcarbamoyl chloride (2.32 g, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM.

  • Reaction Initiation: Slowly add the diphenylcarbamoyl chloride solution to the cooled amine solution dropwise over 15-20 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using 10% Methanol in DCM as the mobile phase). The disappearance of the starting amine spot indicates reaction completion.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a 150 mL separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic components.

    • 50 mL of water.

    • 50 mL of brine to facilitate phase separation.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

  • Recrystallization: Purify the crude solid by recrystallization. A suitable solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Final Product: Filter the purified crystals, wash with a small amount of cold hexanes, and dry under vacuum to obtain 3-(2-Morpholinoethyl)-1,1-diphenylurea as a white crystalline solid.

Workflow Visualization

The following diagram illustrates the complete workflow from preparation to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve Amine & TEA in Anhydrous DCM C Cool Amine Solution to 0 °C A->C B Dissolve Carbamoyl Chloride in Anhydrous DCM D Add Carbamoyl Chloride Solution Dropwise B->D C->D E Stir at Room Temp for 2-3 hours D->E F Aqueous Wash (NaHCO3, H2O, Brine) E->F G Dry Organic Layer (MgSO4) F->G H Concentrate via Rotary Evaporation G->H I Recrystallize from EtOAc/Hexanes H->I J Obtain Final Product I->J K Verify Structure & Purity: - Melting Point - NMR (1H, 13C) - FT-IR - Mass Spec J->K

Caption: Experimental workflow for the synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea.

Product Characterization

The identity and purity of the synthesized 3-(2-Morpholinoethyl)-1,1-diphenylurea should be confirmed using standard analytical techniques. Expected results are as follows:

  • Appearance: White crystalline solid.

  • Melting Point: To be determined experimentally. Diphenylurea has a high melting point (237 °C), and this derivative is expected to be a high-melting solid as well.[10]

  • FT-IR (KBr, cm⁻¹): Characteristic peaks expected for the N-H stretch (around 3300-3400 cm⁻¹), C=O (urea carbonyl) stretch (around 1640-1660 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C-N stretches.

  • ¹H NMR (400 MHz, CDCl₃): Signals corresponding to the diphenyl protons (likely in the 7.0-7.5 ppm range), the morpholine protons, the ethyl bridge protons, and the N-H proton of the urea linkage.

  • ¹³C NMR (100 MHz, CDCl₃): A peak for the urea carbonyl carbon (typically 155-165 ppm), along with signals for the aromatic carbons and the aliphatic carbons of the morpholinoethyl group.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₁₉H₂₃N₃O₂ = 325.41).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yieldIncomplete reactionEnsure reagents are pure and solvent is anhydrous. Extend reaction time and monitor by TLC.
Poor quality reagentsUse freshly opened or purified starting materials.
Oily product that won't crystallizeProduct is impureRe-attempt the aqueous work-up to remove all triethylamine salts. Purify by column chromatography on silica gel if recrystallization fails.
Residual solventEnsure the product is thoroughly dried under high vacuum.
Multiple spots on TLC after reactionSide reactions or starting materialEnsure the reaction temperature was controlled during addition. If starting material remains, consider adding a slight excess (1.05 equiv.) of the carbamoyl chloride.

References

  • Google Patents. (1957). Process for the manufacture of diphenylurea. US2806062A.
  • Kannan, S., et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana - Journal of Sciences, 22(3), 117-137. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 27(19), 6649. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13, 1380-1402. Retrieved from [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • PrepChem. Preparation of diphenylcarbamoyl chloride. Retrieved from [Link]

  • Saeed, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Journal of the Chemical Society of Pakistan, 41(2). Retrieved from [Link]

  • Amer, A. M., et al. (2023). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Future Journal of Pharmaceutical Sciences, 9(10). Retrieved from [Link]

  • PrepChem. Synthesis of diphenylcarbamyl chloride. Retrieved from [Link]

  • PrepChem. Preparation of 1,3-diphenylurea. Retrieved from [Link]

  • Usharani, V., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Chemical and Pharmaceutical Sciences, 4(2). Retrieved from [Link]

  • PubChem. 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-Angiogenic Effects of Diphenylurea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Angiogenesis with Diphenylurea Compounds

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key strategy in cancer therapy. Diphenylurea compounds, a class of synthetic small molecules, have emerged as potent anti-angiogenic agents. A prime example is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.

The anti-angiogenic activity of diphenylurea derivatives stems from their ability to inhibit multiple receptor tyrosine kinases (RTKs) involved in the angiogenic signaling cascade.[1] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By blocking the ATP-binding site of these receptors, diphenylurea compounds inhibit their autophosphorylation and downstream signaling, primarily through the RAS-RAF-MEK-ERK pathway.[1] This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, the cellular hallmarks of angiogenesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-angiogenic potential of novel diphenylurea compounds. The following sections detail both in vitro and in vivo methodologies, offering step-by-step protocols and explaining the scientific rationale behind each experimental choice to ensure robust and reproducible data.

Mechanistic Framework: The VEGF Signaling Pathway

Understanding the molecular targets of diphenylurea compounds is crucial for designing and interpreting anti-angiogenic assays. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of angiogenesis and a primary target of these inhibitors.[2][3]

// Connections VEGF -> VEGFR [label="Binding & Dimerization"]; VEGFR -> PLCg [label="Autophosphorylation"]; VEGFR -> PI3K; PLCg -> PKC; PKC -> RAF; PI3K -> AKT; AKT -> Survival; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Migration; VEGFR -> Permeability;

// Inhibition Diphenylurea -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } caption: "VEGF Signaling Pathway and Diphenylurea Inhibition"

In Vitro Evaluation of Anti-Angiogenic Activity

In vitro assays are essential for the initial screening and characterization of diphenylurea compounds. They allow for the assessment of specific cellular processes involved in angiogenesis in a controlled environment.[4] Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for these assays due to their direct involvement in angiogenesis.[5]

Endothelial Cell Proliferation Assay (MTT Assay)

Principle: This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the diphenylurea compound and a positive control (e.g., Sorafenib) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Typical Range/Value
Cell TypeHUVECs, HMVECs
Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.01 - 100 µM (Logarithmic dilutions)
Incubation Time48 - 72 hours
Positive ControlSorafenib (IC₅₀ typically in the low µM range)
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels. A "wound" is created in a confluent monolayer of cells, and the rate of closure of this wound is monitored over time.

Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the test diphenylurea compound at various concentrations. Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the initial scratch area.

// Nodes A [label="1. Seed HUVECs to Confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Create Scratch with Pipette Tip", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Wash to Remove Debris", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add Medium with Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Image at 0h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Incubate (e.g., 12-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Image at Final Timepoint", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Analyze Wound Closure", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B -> C -> D -> E -> F -> G -> H; } caption: "Wound Healing Assay Workflow"

Endothelial Cell Tube Formation Assay

Principle: This is a hallmark assay for angiogenesis in vitro. It evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel®.[6][7] Anti-angiogenic compounds will inhibit this process.

Protocol:

  • Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of Matrigel®.[8] Incubate at 37°C for 30-60 minutes to allow for polymerization.[8]

  • Cell Preparation: Harvest HUVECs and resuspend them in a serum-reduced medium at a density of 1.5-3 x 10⁴ cells/well.[9]

  • Compound Treatment: Pre-incubate the cell suspension with the diphenylurea compound or vehicle control for 30 minutes.

  • Cell Seeding: Gently add the cell suspension to the Matrigel®-coated wells.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.[9]

  • Visualization and Quantification: Visualize the tube formation using a light microscope.[9] Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Parameter Typical Range/Value
MatrixMatrigel® Basement Membrane Matrix
Cell Density1.5 x 10⁴ - 3 x 10⁴ cells/well
Incubation Time4 - 18 hours
Quantification MetricsTotal tube length, number of junctions, number of loops
Positive ControlSorafenib, Sunitinib

In Vivo Validation of Anti-Angiogenic Efficacy

While in vitro assays are valuable for initial screening, in vivo models are crucial for validating the anti-angiogenic effects of diphenylurea compounds in a more complex biological system.[4][5]

Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM of a developing chick embryo is a naturally vascularized membrane that serves as an excellent model for studying angiogenesis.[10] It is a rapid, cost-effective, and highly reproducible in vivo assay.[11] Test compounds are applied directly to the CAM, and their effect on blood vessel formation is observed.[11]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.[11]

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Compound Application: On day 7, sterile filter paper discs or sponges saturated with the test compound solution (in a suitable solvent) are placed on the CAM. A vehicle control is also applied.

  • Incubation: Reseal the window and continue incubation for another 48-72 hours.

  • Analysis: On day 10, open the egg and examine the CAM. Capture images of the area around the disc. Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.[11] A significant reduction in blood vessel formation indicates anti-angiogenic activity.[12]

Mouse Xenograft Tumor Model

Principle: This is the gold standard for evaluating the efficacy of anti-cancer drugs, including anti-angiogenic agents, in a living organism.[13] Human tumor cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth and tumor-associated angiogenesis is evaluated.[5][14]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A498 renal cancer cells, known for high VEGF production) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][15]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the diphenylurea compound (e.g., via oral gavage) and a vehicle control daily for a specified period (e.g., 2-3 weeks).

  • Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Immunohistochemistry (IHC): Analyze the tumor tissue for microvessel density (MVD) by staining for endothelial cell markers such as CD31 or von Willebrand factor (vWF). A reduction in MVD in the treated group compared to the control group indicates an anti-angiogenic effect.

  • Western Blot Analysis: Tumor lysates can be analyzed by Western blot to confirm the inhibition of target kinases (e.g., phospho-VEGFR2).[12]

Parameter Typical Model/Value
Animal ModelImmunodeficient mice (Nude, SCID)
Cell LineA498 (renal), HepG2 (liver), A549 (lung)
Tumor Volume MonitoringCaliper measurements every 2-3 days
Treatment Duration2 - 4 weeks
Endpoint AnalysisTumor volume, Microvessel Density (CD31 staining)

Conclusion

The evaluation of the anti-angiogenic effects of diphenylurea compounds requires a multi-faceted approach, combining both in vitro and in vivo assays. The methods outlined in these application notes provide a robust framework for screening, characterizing, and validating the anti-angiogenic potential of novel drug candidates. By systematically assessing the impact of these compounds on endothelial cell proliferation, migration, and tube formation, and confirming their efficacy in relevant in vivo models, researchers can confidently advance promising anti-angiogenic therapies in the drug development pipeline.

References

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - JoVE. (2014). Retrieved from [Link]

  • Thienopyrimidine-based agents bearing diphenylurea: Design, synthesis, and evaluation of antiproliferative and antiangiogenic activity. (2022). Archiv der Pharmazie, 356(1), e2200349. Retrieved from [Link]

  • Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. (2021). Molecules, 26(16), 4945. Retrieved from [Link]

  • Evaluation of Angiogenesis Assays. (2015). Medicina, 51(4), 197-204. Retrieved from [Link]

  • Endothelial Cell Tube Formation Assay. (n.d.). Corning. Retrieved from [Link]

  • Thienopyrimidine-based agents bearing diphenylurea: Design, synthesis, and evaluation of antiproliferative and antiangiogenic activity. (2022). Archiv der Pharmazie, 356(1), e2200349. Retrieved from [Link]

  • Endothelial Tube Formation Assay (In Vitro Angiogenesis). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Angiogenesis Assays in the Chick CAM. (2009). Methods in Molecular Biology, 467, 135-142. Retrieved from [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (2012). Methods in Molecular Biology, 843, 1-13. Retrieved from [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (2015). International Journal of Molecular Sciences, 16(12), 28887-28913. Retrieved from [Link]

  • Anti-angiogenic effect of the combination of low-dose sorafenib and EGCG in HCC-induced Wistar rats. (2022). BMC Research Notes, 15(1), 226. Retrieved from [Link]

  • Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. (2017). Scientific Reports, 7(1), 10888. Retrieved from [Link]

  • In Vitro Angiogenesis Assay for Drug Testing. (n.d.). Reaction Biology. Retrieved from [Link]

  • Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment. (2021). International Journal of Molecular Sciences, 22(21), 11579. Retrieved from [Link]

  • Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. (2023). Cells, 12(9), 1279. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). CUSABIO. Retrieved from [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. (2013). Cold Spring Harbor Protocols, 2013(9), pdb.prot075902. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). PharmGKB. Retrieved from [Link]

  • Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma. (2012). Clinical Cancer Research, 18(20), 5653-5663. Retrieved from [Link]

  • Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET. (2016). Oncotarget, 7(22), 32994-33006. Retrieved from [Link]

  • Replacement in angiogenesis research: Studying mechanisms of blood vessel development by animal-free in vitro, in vivo and in silico approaches. (2022). Frontiers in Cell and Developmental Biology, 10, 999557. Retrieved from [Link]

  • The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. (2014). Journal of Visualized Experiments, (91), e51970. Retrieved from [Link]

  • Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. (2016). PLoS One, 11(9), e0163278. Retrieved from [Link]

  • Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. (2021). The International Journal of Developmental Biology, 65(1-3), 103-111. Retrieved from [Link]

  • Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins. (2012). PLoS One, 7(9), e45398. Retrieved from [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • The chick embryo chorioallantoic membrane (CAM) assay. (2017). Journal of Visualized Experiments, (121), 55321. Retrieved from [Link]

  • Angiogenesis inhibitors in cancer - mechanisms of action. (2006). Australian Prescriber, 29(1), 18-21. Retrieved from [Link]

  • In vivo models of angiogenesis. (2011). Journal of Angiogenesis Research, 3, 9. Retrieved from [Link]

  • Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (2012). Methods in Molecular Biology, 843, 1-13. Retrieved from [Link]

  • Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. (2022). Molecules, 27(23), 8082. Retrieved from [Link]

  • Synthesis and biological evaluation as antiangiogenic agents of ureas derived from 3'-aminocombretastatin A-4. (2019). European Journal of Medicinal Chemistry, 162, 457-470. Retrieved from [Link]

  • Can You Really Model Angiogenesis In Vitro? (n.d.). Mimetas. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experiments with Diphenylurea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with diphenylurea compounds. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and solutions to common challenges encountered during the synthesis, characterization, and application of this important class of molecules. This resource is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

Section 1: Synthesis and Purification

The synthesis of N,N'-diphenylurea (also known as carbanilide) and its derivatives can present challenges related to yield, side products, and purification. Below are common questions and troubleshooting strategies.

Question 1: My synthesis of N,N'-diphenylurea from urea and aniline resulted in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of N,N'-diphenylurea from urea and aniline are a frequent issue. The reaction mechanism involves the thermal decomposition of urea to form isocyanic acid (HNCO), which then reacts with aniline. A subsequent reaction of the intermediate phenylurea with another aniline molecule yields the desired product.[1] Several factors can lead to poor yields:

  • Suboptimal Reaction Conditions: The traditional method of refluxing aniline hydrochloride and urea in water often results in yields of only 38-40%.[1] This is partly due to competing side reactions and the equilibrium nature of the initial steps. Industrial synthesis methods have also reported yields as low as 40%.

  • Formation of Phenylurea: A significant side product is 1-phenylurea, which is formed when the intermediate phenyl isocyanate reacts with ammonia (from urea decomposition) or when the reaction is not driven to completion.[1][2] To maximize the formation of diphenylurea, it is crucial to use an excess of aniline and ensure a sufficiently long reaction time at the appropriate temperature.[3]

  • Reagent Quality and Contaminants: The purity of your starting materials is critical. Contaminated solvents or expired reagents can inhibit the reaction.[4] Ensure you are using high-purity aniline and urea.

  • Reaction Concentration: The concentration of reactants in the solvent is also important. If the concentration is too high, it can lead to rapid crystallization and "bumping," which can result in loss of material.[1]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low diphenylurea synthesis yield.

Recommended Protocol for Higher Yield (Solvent-Free Method):

A patented method reports yields of over 96% by reacting urea and aniline directly without a solvent.[3]

  • Combine urea and aniline in a molar ratio of 1:3 to 1:8 in a reaction kettle.

  • Heat the mixture to 160-180°C.

  • Apply a vacuum (30-250 mmHg) to remove the ammonia byproduct, which drives the reaction forward.

  • Maintain these conditions for 2-8 hours.

  • After the reaction, evaporate the excess aniline.

  • Wash the resulting crude product with an alcohol (e.g., ethanol) and filter to obtain pure N,N'-diphenylurea.

Question 2: My purified diphenylurea product is contaminated with a significant amount of a lower-melting-point solid. How can I effectively remove this impurity?

Answer:

The most common lower-melting-point impurity in this synthesis is 1-phenylurea. The separation of these two compounds is based on their differential solubility in boiling water. N,N'-diphenylurea is practically insoluble in boiling water, whereas 1-phenylurea is readily soluble.[2]

Purification Protocol: Recrystallization and Washing

  • Initial Wash: Wash the crude product with hot water to remove the bulk of the 1-phenylurea.[2]

  • Recrystallization from Ethanol: For higher purity, N,N'-diphenylurea can be recrystallized from ethanol.[1][2]

    • Dissolve the crude product in a minimal amount of boiling ethanol.

    • If the solution is colored, you can add a small amount of activated carbon and filter the hot solution through a pre-heated funnel to prevent premature crystallization.[1]

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by suction filtration and wash with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven.

Comparative Solubility Data:

CompoundSolubility in Boiling WaterSolubility in EthanolMelting Point
N,N'-Diphenylurea Insoluble[2]Soluble239–241 °C[5]
1-Phenylurea Readily Soluble[2]Soluble~147 °C[2]

Section 2: Compound Characterization and Purity

Confirming the identity and purity of your diphenylurea compound is essential before its use in any application.

Question 3: What are the expected 1H NMR and 13C NMR signals for N,N'-diphenylurea, and how can I confirm its purity?

Answer:

Spectroscopic analysis is crucial for structural confirmation and purity assessment.

  • ¹H NMR: In a typical solvent like DMSO-d₆, you should observe signals corresponding to the aromatic protons on the phenyl rings and a characteristic signal for the N-H protons. The N-H proton signal often appears as a broad singlet.[6]

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon (C=O) and the carbons of the phenyl rings. The number and splitting of the aromatic signals will depend on the substitution pattern of the derivative.[6][7]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. You should look for the molecular ion peak [M+H]⁺.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A pure sample should show a single, sharp peak. Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks at a specific wavelength.[6]

Example Characterization Data for a Diphenylurea Derivative:

For a synthesized 1,3-diphenylurea derived Schiff base, researchers reported the following characterization data, which serves as a good example of what to expect:

  • ¹H NMR (DMSO-d₆): Phenolic –OH between 11.62–11.91 ppm, Ph–NH–CO proton between 9.99–8.89 ppm (broad singlet), and other aromatic protons in their expected regions.[6]

  • HPLC Purity: All synthesized compounds exhibited >95% purity using a CH₃CN:H₂O eluent system.[6]

  • Mass Spec: QTOF MS was used to find the molecular mass, which supported the characterization.[6]

A comprehensive list of spectroscopic data for 1,3-diphenylurea can be found in databases like ChemicalBook.[8]

Section 3: Solubility and Formulation

A major challenge in working with diphenylurea compounds is their poor aqueous solubility, which can complicate biological experiments.[9]

Question 4: I am having trouble dissolving my diphenylurea compound for an in vitro assay. What are the best practices for solubilization and formulation?

Answer:

The hydrophobic nature of the two phenyl groups makes diphenylurea and its derivatives poorly soluble in water.[9][10] This necessitates the use of organic solvents or advanced formulation strategies.

Standard Laboratory Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Solubility in these solvents is typically around 30 mg/mL.

  • Dilute into Aqueous Buffer: For your final assay concentration, perform a serial dilution of the DMSO stock solution into your aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts in your assay.

  • Check for Precipitation: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, you may need to lower the final compound concentration or explore alternative formulation strategies.

Workflow for Formulating Poorly Soluble Compounds:

Caption: Decision workflow for formulating poorly soluble diphenylurea compounds.

Advanced Formulation Strategies:

If simple dilution from a DMSO stock is not sufficient, you may need to consider more advanced techniques to improve solubility and bioavailability:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic guest molecules like diphenylurea, thereby increasing their aqueous solubility.[9]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and saturation solubility.[11]

For preclinical in vivo studies, formulation optimization is even more critical to ensure adequate exposure for pharmacodynamic and toxicology assessments.[12]

Section 4: Biological Assays

Unexpected results in biological assays can arise from the physicochemical properties of the compounds themselves.

Question 5: I'm observing inconsistent or nonspecific activity in my cell-based assay. Could my diphenylurea compound be causing an artifact?

Answer:

Yes, inconsistent or nonspecific activity is a common problem with poorly soluble compounds and can often be attributed to compound aggregation.

The Problem of Aggregation:

At concentrations above their critical aggregation concentration (CAC), poorly soluble molecules can form colloidal aggregates in aqueous solutions. These aggregates can nonspecifically inhibit enzymes or interfere with assay readouts, leading to false-positive results.[13]

Identifying Aggregation-Based Assay Interference:

  • Check for Concentration-Dependence: Aggregators often exhibit an unusually steep dose-response curve.

  • Detergent Sensitivity: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt these aggregates. If the observed activity is significantly reduced or eliminated in the presence of the detergent, it is a strong indicator of aggregation-based inhibition.

  • Visual Inspection: High concentrations of your compound may cause the assay solution to appear cloudy or opalescent.

Logical Flow for Investigating Assay Artifacts:

Assay_Artifacts Start Inconsistent/Nonspecific Assay Results Check_Sol Confirm Compound Solubility in Final Assay Buffer Start->Check_Sol Detergent_Test Perform Assay with 0.01% Triton X-100 Check_Sol->Detergent_Test If solubility is borderline Activity_Check Is Activity Reduced? Detergent_Test->Activity_Check Aggregation Result Likely Due to Aggregation Artifact Activity_Check->Aggregation Yes True_Activity Result is Likely True Biological Activity Activity_Check->True_Activity No

Caption: Diagnostic workflow to test for aggregation-based assay artifacts.

Question 6: My diphenylurea derivative, designed as a specific kinase inhibitor, is showing activity against unrelated targets. What could be the reason?

Answer:

While aggregation is a possibility, another reason could be the inherent nature of the diphenylurea scaffold. Diphenylureas are known to target a range of biological molecules and pathways.

  • Broad-Spectrum Activity: The diphenylurea scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[6][14] For example, different derivatives have been identified as inhibitors of kinases (c-MET, VEGFR-2), α-glucosidase, and even as broad-spectrum antiviral agents by inhibiting endocytosis.[6][15][16]

  • Off-Target Effects: It is plausible that your compound is inhibiting other kinases or proteins that were not your intended target. To assess this, it is advisable to screen your compound against a panel of kinases to determine its selectivity profile.[16] Some studies have shown that even highly potent diphenylurea derivatives may not be significantly selective when tested against a broader kinase panel.[16]

  • Mechanism of Action: Some diphenylurea derivatives exert their effects through novel mechanisms. For instance, certain antiviral diphenylureas were found to inhibit clathrin-mediated endocytosis by acting as chloride ion transporters, thereby disrupting intracellular chloride homeostasis.[15] This is a mechanism that could potentially affect multiple cellular processes and targets.

If you observe unexpected broad activity, a combination of selectivity profiling and mechanistic studies will be necessary to understand the true biological effects of your compound.

References

  • PrepChem. (n.d.). Preparation of 1,3-diphenylurea. PrepChem.com. Retrieved from [Link]

  • Buck, J. S. (1955). Process for the manufacture of diphenylurea. U.S. Patent No. 2,806,062. Google Patents.
  • Wang, L. (2008). Clean Synthesis of N,N'-diphenylurea from Urea and Aniline. Dissertation. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]

  • Zhang, Y., et al. (2009). A kind of method that urea and aniline synthesize diphenyl urea. Chinese Patent No. CN101407477B. Google Patents.
  • Inoue, Y., et al. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Molecules, 28(18), 6653. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Bioorganic Chemistry, 115, 105234. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylurea. Org. Syn. Coll. Vol. 1, 450. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Engineering of N , N '-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction. Retrieved from [Link]

  • Das, A., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. PLOS Pathogens, 19(6), e1011423. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13(10), 1251-1269. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and Spectroscopic Analysis of N,N '-Diphenylurea and N,N '-Dimethyl-N,N '-diphenylurea Conformations. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]

  • National Institutes of Health. (2018). 1,4-Diurea- and 1,4-Dithiourea-Substituted Aromatic Derivatives Selectively Inhibit α-Synuclein Oligomer Formation In Vitro. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. Retrieved from [Link]

  • ChemistryViews. (2018). Solving Urea's Solubility Problem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Assay Interference by Aggregation. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Simplified Method for the Preparation of N,N′-Diphenylurea. Retrieved from [Link]

  • National Institutes of Health. (2018). Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. PubMed Central. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl-N',N'-diphenylurea. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]

  • National Institutes of Health. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • PubMed. (2014). Cell aggregation assays. Retrieved from [Link]

  • National Institutes of Health. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Refining purification methods for 3-(2-Morpholinoethyl)-1,1-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-Morpholinoethyl)-1,1-diphenylurea. This guide is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth solutions to common challenges encountered during the purification of this and related substituted urea compounds. Our approach is rooted in first principles of organic chemistry and extensive laboratory experience to ensure you can achieve your desired purity and yield with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of 3-(2-Morpholinoethyl)-1,1-diphenylurea.

Q1: What are the most common impurities I should expect after synthesizing 3-(2-Morpholinoethyl)-1,1-diphenylurea?

A1: The impurity profile can vary based on the synthetic route. However, common impurities for this class of compounds include unreacted starting materials such as diphenylamine and 4-(2-aminoethyl)morpholine, as well as byproducts like symmetrically substituted ureas (e.g., 1,3-bis(2-morpholinoethyl)urea or 1,1,3,3-tetraphenylurea) if phosgene or a phosgene equivalent is used without precise stoichiometric control.[1] During workup and purification, degradation products can also arise, particularly if harsh acidic or basic conditions are employed.

Q2: My crude product is an oil that won't crystallize. What should I do?

A2: Oiling out is a common problem, often due to residual solvent or the presence of impurities that depress the melting point and disrupt the crystal lattice. First, ensure all reaction solvents are thoroughly removed under high vacuum. If it remains an oil, try triturating the material with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities and induce crystallization. If that fails, column chromatography is the most reliable next step to isolate the pure compound, which should then be easier to crystallize.

Q3: Which analytical techniques are best for assessing the purity of 3-(2-Morpholinoethyl)-1,1-diphenylurea?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or TFA) is a good starting point.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying impurities, especially when coupled with LC (LC-MS).[4]

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids. For reference, symmetrical diphenylurea has a melting point of 235-237°C.[5][6] The melting point of the target compound will be different but should be consistent and sharp for a pure sample.

Q4: Can I use recrystallization for the final purification step?

A4: Absolutely. Recrystallization is an excellent and scalable method for final purification, provided a suitable solvent system can be identified. The polarity of 3-(2-Morpholinoethyl)-1,1-diphenylurea suggests that solvents like ethanol, isopropanol, ethyl acetate, or mixtures thereof with non-polar co-solvents (e.g., heptane) are likely candidates. A systematic solvent screen is highly recommended. For many substituted ureas, recrystallization from ethanol is a common and effective method.[5][6]

Troubleshooting Guide: From Crude Material to Pure Compound

This section provides a more detailed, problem-oriented approach to refining your purification strategy.

Problem 1: Low Purity After Initial Workup (<90%)

Low purity in the crude product often points to issues in the reaction or initial isolation steps.

  • Symptom: HPLC or NMR analysis of the crude solid/oil shows multiple significant peaks.

  • Causality & Diagnosis:

    • Incomplete Reaction: Unreacted starting materials are a common cause. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before quenching.[1]

    • Side Reactions: The formation of symmetrical urea byproducts is a frequent issue, especially in syntheses involving isocyanates or their in-situ generation.[1] The presence of water can also lead to the hydrolysis of intermediates.

    • Ineffective Workup: An aqueous workup may not efficiently remove all water-soluble or water-insoluble byproducts. If your product has some water solubility, you could be losing material or failing to remove certain impurities.

  • Solutions & Rationale:

    • Reaction Optimization: Ensure starting materials are pure and dry. Optimize reaction time and temperature based on monitoring.[1]

    • Purification Strategy - Chromatography: For complex mixtures, flash column chromatography is the most effective method to separate the target compound from structurally distinct impurities. The polarity of the target molecule suggests a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Purification Strategy - Acid/Base Wash: The morpholino group is basic. An acidic wash (e.g., with dilute HCl) during the workup can help remove non-basic organic impurities. However, be cautious as this will protonate your product, making it water-soluble. You would then need to re-basify the aqueous layer and extract your product back into an organic solvent. This can be an effective purification step if managed carefully.

Troubleshooting Workflow for Low Purity

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Diphenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with substituted diphenylureas. The unique structural features of these molecules—namely the urea linkage, flanking aromatic rings, and dynamic conformational behavior—often give rise to NMR spectra that are challenging to interpret. This guide is structured in a practical question-and-answer format to directly address common issues you may encounter during spectral analysis, providing both the underlying scientific principles and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Troublesome N-H Proton

Q1: My N-H proton signal is broad, weak, or has disappeared entirely. What's happening and how can I fix it?

A1: The behavior of the N-H proton signal is one of the most common challenges in the NMR of diphenylureas. This broadening or disappearance is typically caused by a combination of two phenomena: quadrupolar coupling and chemical exchange.

  • Causality - The "Why":

    • Quadrupolar Coupling: The nitrogen atom (¹⁴N), with a nuclear spin I=1, has a non-spherical charge distribution known as a quadrupole moment. This quadrupole interacts with the local electric field gradient, leading to rapid relaxation pathways. This efficient relaxation of the ¹⁴N nucleus broadens the signals of any protons directly attached to it, including the urea N-H.

    • Chemical Exchange: The N-H protons are acidic and can exchange with other labile protons in the sample, such as trace amounts of water, or between urea molecules via hydrogen bonding.[1] If this exchange occurs at a rate that is intermediate on the NMR timescale, the signal becomes significantly broadened. In protic solvents like methanol-d₄ or with water contamination, this exchange can be so fast that the N-H signal merges with the solvent peak or becomes too broad to observe.

  • Troubleshooting Protocol & Solutions:

    • Solvent Choice is Critical: The best solution is to use a hydrogen bond-accepting aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the industry standard for this purpose. It forms strong hydrogen bonds with the N-H protons, effectively sequestering them, which slows down the intermolecular exchange rate and results in much sharper, more easily identifiable N-H signals.[2]

    • Concentration Management: High sample concentrations can encourage intermolecular hydrogen bonding and aggregation, which can lead to peak broadening.[2] If you observe broad signals even in DMSO-d₆, try acquiring the spectrum on a more dilute sample.

    • Temperature Variation: Lowering the temperature can slow the rate of chemical exchange, potentially leading to a sharper signal.[1][2] However, this can also introduce other complexities related to rotational dynamics (see Q4).

Q2: I see a broad singlet in the downfield region (δ 8-10 ppm) that I think is my N-H proton. How can I be certain?

A2: Definitive identification of exchangeable protons like N-H is a crucial first step in spectral assignment. The most reliable method for this is the D₂O exchange experiment.

  • Causality - The "Why": Deuterium (²H or D) is NMR-active but resonates at a completely different frequency from protons (¹H). When you introduce deuterium oxide (D₂O) into your sample, the labile N-H protons will exchange with the deuterium atoms from the D₂O. The resulting N-D bond is "invisible" in the ¹H NMR spectrum.

  • Experimental Protocol: D₂O Exchange

    • Acquire Initial Spectrum: Dissolve your diphenylurea sample in a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

    • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of D₂O (Deuterium Oxide, 99.9 atom % D).

    • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. A gentle shake is usually sufficient.

    • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.

    • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity in the second spectrum.[1][2]

NH_Identification_Workflow start Start: Observe Broad Signal (e.g., 8-10 ppm) d2o Perform D₂O Exchange Experiment start->d2o acquire_after Re-acquire ¹H NMR Spectrum d2o->acquire_after compare Compare Before & After Spectra acquire_after->compare disappeared Signal Disappears compare->disappeared Yes no_change Signal Remains compare->no_change No assign_nh Confirm Assignment as N-H Proton disappeared->assign_nh not_nh Signal is Not an Exchangeable Proton no_change->not_nh

Section 2: Deciphering the Complex Aromatic Region

Q3: The aromatic region of my spectrum (δ 6.5-8.5 ppm) is a complex cluster of overlapping multiplets. How can I begin to assign these protons?

A3: Signal overlap in the aromatic region is expected for diphenylureas due to the presence of two phenyl rings with similar electronic environments. A systematic approach combining 1D spectral analysis with 2D NMR experiments is the most effective strategy for unambiguous assignment.

  • Causality - The "Why": The precise chemical shift of each aromatic proton is determined by its position relative to the urea bridge and any other substituents on the ring. Protons that are ortho, meta, and para to the nitrogen atom will have distinct chemical shifts. When these signals are further split by their neighbors (J-coupling), the result is often a dense, overlapping series of multiplets.

  • Recommended Workflow for Assignment:

    • Analyze the 1D ¹H Spectrum:

      • Integration: Carefully integrate the entire aromatic region. The total integral should correspond to the number of aromatic protons in your molecule.

      • Multiplicity: Look for recognizable patterns. A para-substituted ring, for example, often simplifies to what appears as two doublets (an AA'BB' system). A mono-substituted ring will show more complex patterns for the ortho, meta, and para protons.

    • Run a 2D COSY (Correlation Spectroscopy) Experiment:

      • Purpose: A COSY experiment identifies protons that are spin-coupled to each other, typically protons on adjacent carbons (³JHH coupling).[2]

      • Interpretation: A cross-peak between two signals in the COSY spectrum confirms that those two protons are coupling partners. This allows you to "walk" around an aromatic ring, connecting adjacent protons and identifying individual spin systems.

    • Run a 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment:

      • Purpose: An HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH coupling).

      • Interpretation: This is invaluable for assigning the corresponding ¹³C spectrum. Each cross-peak links a specific proton signal to a specific carbon signal.

    • Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

      • Purpose: An HMBC experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH coupling).

      • Interpretation: This is the key to connecting fragments. For example, you can confirm the assignment of the ortho protons by observing a correlation from them to the ipso-carbon (the carbon attached to the nitrogen). You can also see correlations from the N-H proton to the ipso- and ortho-carbons of the phenyl ring.

Aromatic_Assignment_Workflow

Section 3: Dynamic Processes & Conformational Analysis

Q4: My aromatic signals change shape and chemical shift as I change the temperature. Why is this happening?

A4: This temperature dependence is a classic sign of dynamic chemical exchange, a hallmark of many substituted diphenylureas. [3] The molecule is not static; it is undergoing conformational changes that are fast or intermediate on the NMR timescale.

  • Causality - The "Why": The primary dynamic process is restricted rotation (atropisomerism) around the N-C(aryl) bonds. Due to steric hindrance, the phenyl rings are not free to rotate. At low temperatures, this rotation is slow, and the protons on either side of the ring (e.g., the two ortho protons) may become magnetically inequivalent, giving rise to separate signals. As you increase the temperature, the rate of rotation increases.

    • Slow Exchange (Low Temp): The rotation is slow compared to the NMR timescale. You observe distinct, sharp signals for each inequivalent proton.

    • Intermediate Exchange (Coalescence Temp): The rate of rotation is similar to the frequency difference between the signals. The two signals broaden and merge into one very broad peak.

    • Fast Exchange (High Temp): The rotation is very fast. The NMR spectrometer detects only the time-averaged environment, resulting in a single, sharp signal at the average chemical shift.[4]

  • Application: Variable Temperature (VT) NMR By systematically acquiring spectra at different temperatures, you can map this process. This can provide valuable information about the energy barrier to rotation (ΔG‡), which is a key parameter in understanding the molecule's conformational stability.

Dynamic_Exchange

Q5: How can I determine the 3D conformation of my diphenylurea in solution, specifically the orientation of the phenyl rings?

A5: The preferred solution-state conformation is determined by analyzing through-space interactions using the Nuclear Overhauser Effect (NOE). [5][6] For diphenylureas, this is crucial for establishing the cis/trans relationship of the N-H bonds and phenyl groups relative to the carbonyl C=O bond. Studies suggest that N,N'-diphenylurea predominantly adopts a trans-trans conformation in solution.[7]

  • Causality - The "Why": The NOE is the transfer of nuclear spin polarization between two nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. By irradiating one proton and observing an intensity change in another, you can infer that they are spatially proximate.

  • Experimental Approach: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

    • Purpose: The NOESY experiment is the most common method for systematically detecting all NOEs in a molecule.

    • Interpretation: A cross-peak in a NOESY spectrum indicates that the two corresponding protons are close in space.

    • Application to Diphenylureas:

      • An NOE between an N-H proton and the ortho protons of the same phenyl ring is expected and confirms local assignment.

      • The key experiment is looking for an NOE between an N-H proton and the protons on the other phenyl ring. The presence or absence of such a cross-peak can help distinguish between different overall conformations of the molecule.[8] For example, in a folded or "stacked" conformation, you might observe an NOE between a proton on one ring and a proton on the other.[7]

Data & Reference Tables

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Diphenylureas in DMSO-d₆

GroupAtom TypeTypical Chemical Shift (δ, ppm)Notes
Urea N-H¹H8.5 - 9.5Can vary significantly with substitution and concentration. Appears as a singlet.[9]
Aromatic C-H¹H6.8 - 7.8Complex multiplet region. Position depends on substitution pattern.[9]
Urea C=O¹³C150 - 155A quaternary carbon, often a low-intensity signal. Sensitive to electronic effects of substituents.[10]
Aromatic C-ipso¹³C138 - 145Quaternary carbon attached to nitrogen.
Aromatic C-H¹³C115 - 130Multiple signals expected.
Aromatic C-para¹³C125 - 135Chemical shift is sensitive to substituents on the ring.

Note: These are approximate values and can shift based on the specific electronic nature of the substituents on the phenyl rings.[11]

Table 2: Common Residual Solvent and Impurity Peaks in ¹H NMR

Solvent / ImpuritySignal in CDCl₃ (δ, ppm)Signal in DMSO-d₆ (δ, ppm)Signal in Acetone-d₆ (δ, ppm)
Residual Solvent7.262.502.05
Water (H₂O/HOD)~1.56 (variable)~3.33 (broad, variable)~2.84 (broad, variable)
Acetone2.172.092.05 (residual peak)
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.41 (q), 1.11 (t)
Dichloromethane5.305.765.63
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)4.05 (q), 1.97 (s), 1.20 (t)

Source: Adapted from values provided by Gottlieb, H. E., et al. (1997) and commercial suppliers.[12][13] Chemical shifts of water are highly dependent on temperature, concentration, and sample matrix.[14]

References
  • García, M. V., et al. (2020). Theoretical and Spectroscopic Analysis of N,N '-Diphenylurea and N,N '-Dimethyl-N,N '-diphenylurea Conformations. ResearchGate. Available at: [Link]

  • Sjolander, T. F., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Journal of Physical Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect on the chemical shifts (δ) observed in the 1 H NMR.... Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Royal Society of Chemistry. (2014). Conformational preferences in model antiviral compounds: A spectroscopic and computational study of phenylurea and 1,3-diphenylurea. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Wiley Online Library. (n.d.). Chemistry—A European Journal. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Available at: [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • Epistemeo. (2014). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. YouTube. Available at: [Link]

  • ResearchGate. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Available at: [Link]

  • ScienceDirect. (n.d.). Molecular interactions in polyurea by 1-D and 2-D n.m.r.. Available at: [Link]

  • Allery Chemistry. (2015). Interpreting NMR Spectra 1. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR spectra in DMS(D) of the condensation product of urea with.... Available at: [Link]

  • ResearchGate. (n.d.). Temperature-dependent ¹H NMR spectra of VL-TTD-50 upon heating from 30...*. Available at: [Link]

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available at: [Link]

  • Chemistry LibreTexts. (2024). Dynamic NMR. Available at: [Link]

  • Medicosis Perfectionalis. (2023). NMR Spectroscopy Interpretation (Example). YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Available at: [Link]

  • Meiering, E. M., et al. (2018). Temperature-dependent NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR. Available at: [Link]

  • iNMR. (n.d.). Dynamic NMR - Simulating Chemical Exchange. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • ACS Publications. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Available at: [Link]

  • Chad's Prep. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing Drug Delivery Systems for 1-(2-Morpholinoethyl)-3,3-diphenylurea (MDE-DPU)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: TSC-MDE-DPU-2026-01-A Last Updated: January 25, 2026

A Note on Nomenclature: The compound "3-(2-Morpholinoethyl)-1,1-diphenylurea" is chemically ambiguous. This guide pertains to the more structurally plausible isomer, 1-(2-Morpholinoethyl)-3,3-diphenylurea , hereafter referred to as MDE-DPU for brevity.

Introduction

Welcome to the technical support center for MDE-DPU formulation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating effective drug delivery systems for this novel compound. MDE-DPU presents a unique formulation challenge, combining the significant hydrophobicity of a diphenylurea core with the pH-sensitive basicity of a morpholino moiety. This dual nature requires a nuanced approach to achieve optimal solubility, stability, encapsulation, and controlled release.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is intended to be a dynamic resource, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Assumed Physicochemical Properties of MDE-DPU

Since MDE-DPU is a novel compound, we will proceed with a set of assumed properties based on its chemical structure. These are critical for initial formulation design.

PropertyAssumed Value/CharacteristicRationale & Implication for Drug Delivery
Molecular Weight ~339.4 g/mol A small molecule, suitable for various encapsulation strategies.
LogP (Octanol/Water) ~3.5 - 4.5 Highly hydrophobic, indicating poor aqueous solubility. This is the primary challenge to overcome.[1] Delivery systems must enhance solubility and prevent precipitation.
Aqueous Solubility Very Low (< 10 µg/mL at pH 7.4) Similar to parent diphenylurea structures which are poorly soluble.[2] Formulation is essential for bioavailability.
pKa (Conjugate Acid) ~7.0 - 7.5 Attributed to the morpholino group nitrogen.[3] This provides a powerful tool for pH-responsive delivery. The compound will be neutral and more hydrophobic at physiological pH (7.4) and become protonated (cationic) and more soluble at acidic pH (e.g., in endosomes/lysosomes, pH 4.5-6.5).[4][5]
Chemical Stability Moderate Urea linkages can be susceptible to hydrolysis under strongly acidic or basic conditions. The morpholino group is generally stable.[6] Stability studies are crucial.

Section 1: Solubility and Initial Formulation Challenges

This section addresses the most common initial hurdle: dissolving and handling MDE-DPU.

Q1: My MDE-DPU is insoluble in aqueous buffers and precipitates when I dilute my organic stock solution. What should I do?

A1: This is expected behavior due to the high hydrophobicity of the diphenylurea core. Direct dissolution in aqueous media is not feasible. The key is to either use a solubilizing formulation strategy or carefully select an appropriate organic solvent system that is compatible with your downstream delivery system preparation.

Causality: The large, nonpolar surface area of the two phenyl rings dominates the molecule's properties, causing it to self-associate and precipitate in water (hydrophobic effect). While the morpholino group adds some polarity, it is insufficient to overcome this.[2]

Troubleshooting Protocol:

  • Solvent Selection:

    • High-Solubility Solvents: Start by dissolving MDE-DPU in water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF).[1][7]

    • Verification: Always determine the saturation solubility in your chosen solvent to avoid precipitation during the formulation process.

  • pH Adjustment (for analytical purposes):

    • To increase solubility for analytical standard preparation, you can dissolve MDE-DPU in a dilute acidic solution (e.g., pH 4-5). This protonates the morpholino nitrogen, increasing aqueous solubility.[3] Caution: This is not suitable for most delivery systems, as it can affect stability and encapsulation.

  • Formulation-Based Solubilization: Rather than just dissolving the drug, your goal is to encapsulate it. The precipitation you observe is the very problem your nanoparticle or liposome formulation is designed to solve. Proceed directly to encapsulation methods where the drug is dissolved in the organic phase (for nanoparticles) or lipid phase (for liposomes).

Q2: Which drug delivery system is the best starting point for a hydrophobic, weakly basic molecule like MDE-DPU?

A2: Both polymeric nanoparticles and lipid-based systems are excellent starting points. The choice depends on your therapeutic goal (e.g., sustained release vs. rapid uptake) and target.

Workflow for Selecting a Drug Delivery System:

G cluster_start Define Therapeutic Goal cluster_systems Recommended Delivery Systems cluster_rationale Rationale start Goal: Sustained Release (e.g., long-acting depot) plga Polymeric Nanoparticles (e.g., PLGA, PCL) start->plga Hydrophobic drug is entrapped in the polymer matrix start2 Goal: Intracellular Delivery & pH-Responsive Release lipid Lipid-Based Systems (Liposomes, LNPs) start2->lipid Hydrophobic drug partitions into the lipid bilayer plga_r Rationale: - Biodegradable matrix provides slow, diffusion-controlled release. - Well-established manufacturing processes. plga->plga_r lipid_r Rationale: - Excellent biocompatibility. - Lipid bilayer mimics cell membranes, aiding fusion and uptake. - Morpholino pKa enables pH-triggered release from endosomes. lipid->lipid_r

Caption: Decision workflow for selecting a delivery system for MDE-DPU.

Section 2: Nanoparticle Formulation & Troubleshooting

This section focuses on polymeric nanoparticles, a common choice for sustained release of hydrophobic drugs.[7]

Q3: I am using a nanoprecipitation method to make PLGA nanoparticles, but my encapsulation efficiency (EE) for MDE-DPU is extremely low (<20%). What are the likely causes?

A3: Low EE in nanoprecipitation for a hydrophobic drug is often a result of poor partitioning into the polymer matrix during particle formation or drug leakage into the aqueous phase.

Causality: Nanoprecipitation is a rapid process.[7] When the organic phase containing the drug and polymer is mixed with the aqueous anti-solvent, the polymer must precipitate and trap the drug faster than the drug can crystallize or diffuse into the external phase. If the drug has some affinity for the aqueous phase or if the polymer-drug interaction is weak, the EE will be low.

Troubleshooting Flowchart for Low Encapsulation Efficiency:

G start Low Encapsulation Efficiency (<20%) q1 Is the Drug-to-Polymer Ratio Optimized? start->q1 a1_yes Decrease drug loading. Start at 1-5% (w/w). Higher loads can lead to saturation and drug crystallization. q1->a1_yes No a1_no Proceed to next step q1->a1_no Yes q2 Is the Organic Solvent Appropriate? a1_no->q2 a2_yes Choose a solvent where the polymer is highly soluble but the drug is only moderately soluble. This promotes co-precipitation rather than drug staying in solution. Try Acetone or Acetonitrile. q2->a2_yes No a2_no Proceed to next step q2->a2_no Yes q3 Is the Mixing Rate Controlled? a2_no->q3 a3_yes Increase the injection rate of the organic phase into the aqueous phase. Faster mixing promotes more rapid nanoparticle formation, trapping the drug. q3->a3_yes No a3_no Proceed to next step q3->a3_no Yes q4 Is the Stabilizer Concentration Sufficient? a3_no->q4 a4_yes Increase stabilizer (e.g., PVA, Poloxamer) concentration (e.g., from 0.5% to 2% w/v). This prevents particle aggregation and can reduce drug leakage from the surface. q4->a4_yes No

Caption: Troubleshooting flowchart for low MDE-DPU encapsulation efficiency.

Experimental Protocol: Optimizing MDE-DPU Encapsulation in PLGA Nanoparticles

  • Prepare Organic Phase: Dissolve 50 mg of PLGA (50:50) and 2.5 mg of MDE-DPU (5% initial loading) in 2 mL of acetone.

  • Prepare Aqueous Phase: Dissolve polyvinyl alcohol (PVA) in deionized water to a final concentration of 1% (w/v).

  • Nanoprecipitation: Add the organic phase dropwise into 10 mL of the aqueous phase under vigorous magnetic stirring (~700 RPM).

  • Solvent Evaporation: Continue stirring for 4-6 hours in a fume hood to allow for complete evaporation of the acetone.

  • Purification: Centrifuge the nanoparticle suspension at ~15,000 x g for 20 minutes. Discard the supernatant (which contains unencapsulated drug).

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this step twice to remove residual PVA and unencapsulated drug.

  • Quantification:

    • Lyophilize the final pellet to obtain the dry nanoparticle powder.

    • Dissolve a known mass (e.g., 2 mg) of the dried nanoparticles in a suitable solvent (e.g., DMSO) to break the particles and release the drug.

    • Quantify the MDE-DPU concentration using a validated HPLC-UV method.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

      • EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100

Section 3: Lipid-Based Formulation & pH-Responsiveness

This section explores the use of liposomes or lipid nanoparticles (LNPs), which can leverage the pH-sensitive nature of MDE-DPU.

Q4: How can I use the morpholino group on MDE-DPU to my advantage in a lipid-based formulation?

A4: The morpholino group's pKa of ~7.0-7.5 is ideal for creating a pH-responsive system.[3] At the neutral pH of blood (~7.4), MDE-DPU is uncharged and will remain stably partitioned within the hydrophobic lipid bilayer of a liposome. Upon cellular uptake into an acidic endosome (pH ~5.5-6.5), the morpholino nitrogen becomes protonated. This induced positive charge increases its polarity, causing it to destabilize the lipid membrane and/or partition out of the bilayer into the aqueous core, leading to rapid drug release precisely at the site of action.[4][8][9]

Diagram of pH-Responsive Release Mechanism:

G cluster_blood Bloodstream (pH 7.4) cluster_cell Cellular Endosome (pH < 6.5) lipo_blood Liposome with MDE-DPU (Drug is neutral, stable in bilayer) lipo_endo Liposome in Endosome lipo_blood->lipo_endo Cellular Uptake release MDE-DPU becomes protonated (MDE-DPU-H+) Polarity increases Membrane destabilization lipo_endo->release Acidification drug_out Released Drug release->drug_out

Caption: pH-responsive release of MDE-DPU from a liposome.

Q5: My liposome formulation is unstable and aggregates over time. What are the common causes?

A5: Liposome stability is a multifactorial issue related to formulation composition, surface charge, and storage conditions.[10]

Troubleshooting Guide for Liposome Stability:

IssueCausalityRecommended Solution(s)
Aggregation/Flocculation Low surface charge (Zeta Potential close to zero) leads to insufficient electrostatic repulsion between particles.1. Incorporate Charged Lipids: Add a small percentage (5-10 mol%) of a charged lipid like DOTAP (cationic) or DSPG (anionic) to the formulation.[11] 2. PEGylation: Include a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric hindrance, which prevents particles from getting close enough to aggregate.[12]
Drug Leakage The drug has low affinity for the lipid bilayer, or the bilayer is too fluid.1. Add Cholesterol: Incorporate 20-40 mol% cholesterol. It fills gaps between phospholipids, increasing bilayer rigidity and reducing drug leakage. 2. Use High Tm Lipids: Switch to lipids with a higher phase transition temperature (Tm), such as DSPC instead of DOPC, to create a less fluid, more ordered membrane at physiological temperature.
Size Increase (Fusion) Liposomes are fusing due to thermodynamic instability.This is often linked to the issues above. Improving surface charge and bilayer rigidity with charged lipids, PEG, and cholesterol is the primary strategy to prevent fusion.

Section 4: Analytical and In Vitro Release Assays

Accurate characterization is essential for formulation development.

Q6: How do I set up a reliable in vitro release assay for a highly hydrophobic drug like MDE-DPU from nanoparticles?

A6: This is a significant challenge because the drug's poor aqueous solubility can make the release medium itself the rate-limiting step, not the nanoparticle formulation.[13] This violates the necessary "sink conditions."

Causality: For an in vitro release assay to be meaningful, the concentration of the released drug in the surrounding medium must be kept well below its saturation solubility (ideally <10%).[13] If the drug is not quickly removed or solubilized, it will reach saturation, and the measured release will plateau, giving a false impression of sustained release.

Protocol: Dialysis-Based In Vitro Release Assay with Sink Enhancement

  • Preparation: Suspend a known amount of your MDE-DPU-loaded nanoparticles in 1 mL of release buffer (e.g., PBS, pH 7.4).

  • Dialysis Setup:

    • Place the nanoparticle suspension into a dialysis bag with an appropriate molecular weight cutoff (MWCO, e.g., 10-20 kDa) that allows the free drug to pass through but retains the nanoparticles.

    • Place the sealed bag into a larger vessel containing at least 100 mL of release buffer (pH 7.4).

  • Sink Enhancement: Add a solubilizing agent to the external release buffer. A common choice is a non-ionic surfactant like Tween® 80 (e.g., 0.5% - 1% v/v). This creates micelles in the buffer that trap the released hydrophobic drug, maintaining sink conditions.[13]

  • Incubation: Place the entire setup in a shaking water bath at 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a 1 mL aliquot from the external release buffer. Immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain the volume and sink conditions.

  • Quantification: Analyze the MDE-DPU concentration in the collected samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. For comparison, run a control with a solution of free MDE-DPU (solubilized in a small amount of organic solvent before adding to the dialysis bag) to measure its diffusion rate across the membrane.

References

  • Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. National Institutes of Health. [Link]

  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology. [Link]

  • Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? National Institutes of Health. [Link]

  • Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. National Institutes of Health. [Link]

  • Physicochemical properties of phenylurea herbicides. ResearchGate. [Link]

  • Strategies for improving drug delivery: Nanocarriers and microenvironmental priming. National Institutes of Health. [Link]

  • Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid. Bio-protocol. [Link]

  • Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. National Institutes of Health. [Link]

  • Different preparation and characterization techniques of lipid nanoparticle and its application as drug carrier. ResearchGate. [Link]

  • Out with the old, in with the new: Reassessing morpholino knockdowns in light of genome editing technology. ResearchGate. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Scitechnol. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]

  • Towards Rational Cancer Therapeutics: Optimizing Dosing, Delivery, Scheduling, and Combinations. PubMed. [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. [Link]

  • Realizing the promise of Project Optimus: Challenges and emerging opportunities for dose optimization in oncology drug development. National Institutes of Health. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. ResearchGate. [Link]

  • pH Responsive Polymers in Drug Delivery. ResearchGate. [Link]

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]

  • Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. MDPI. [Link]

  • Functionalizing Morpholino Oligos for Antisense Drug Research and Development. MDPI. [Link]

  • Session III: Novel In Vitro Release Testing for Complex Formulations. FDA. [Link]

  • What could be the reason for low entrapment efficiency of a lipophilic drug in PLGA nanoparticles? ResearchGate. [Link]

  • pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI. [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. [Link]

  • Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational appro. ChemRxiv. [Link]

  • Entrapment of Amphipathic Drugs in Core–Shell Polymeric Nanoparticles under Batch Conditions The Role of Control and Solubility Parameters. ACS Publications. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • pH-Responsive Drug-Delivery Systems. ResearchGate. [Link]

  • Development and Characterization of RNA-loaded Lipid Nanoparticles prepared by Microfluidics Technique. FenixEdu. [Link]

  • Poorly Soluble Drugs Dissolution And Drug Release. KIET. [Link]

  • Doubly-Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs. National Institutes of Health. [Link]

  • Guide for Morpholino Users: Toward Therapeutics. ResearchGate. [Link]

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-(2-Morpholinoethyl)-1,1-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the pursuit of targeted cancer therapies, the specificity of small molecule inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comprehensive cross-reactivity analysis of the novel compound 3-(2-Morpholinoethyl)-1,1-diphenylurea, a potential modulator of the Ephrin type-A receptor 2 (EphA2) signaling pathway. Through a series of robust biochemical and cellular assays, we compare its selectivity profile against established multi-kinase inhibitors and other EphA2-targeting agents, offering a data-driven perspective for its potential development.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases, constituting one of the largest enzyme families in the human genome, are critical regulators of cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[1] Achieving selectivity is crucial to minimize off-target effects and enhance the therapeutic window of a drug candidate.[1]

This guide focuses on the cross-reactivity profiling of 3-(2-Morpholinoethyl)-1,1-diphenylurea, a synthetic diphenylurea derivative. The diphenylurea scaffold is a privileged structure in medicinal chemistry, with derivatives known to inhibit various kinases, including VEGFR-2 and c-MET.[2] Our investigation centers on its potential activity against EphA2, a receptor tyrosine kinase frequently overexpressed in various malignancies and associated with tumor progression and metastasis.[3][4][5]

We will benchmark the performance of 3-(2-Morpholinoethyl)-1,1-diphenylurea against two comparator compounds:

  • Dasatinib: A potent, FDA-approved multi-kinase inhibitor known to target BCR-ABL and Src family kinases, with documented off-target activity against EphA2.[3]

  • ALW-II-41-27: An experimental, ATP-competitive small-molecule inhibitor reported to have potent effects on EphA2.[6]

Understanding the Target: EphA2 Signaling in Cancer

EphA2 is a member of the largest subfamily of receptor tyrosine kinases and plays a dual role in cancer, functioning through both ligand-dependent (canonical) and ligand-independent (non-canonical) signaling pathways.[3][7]

  • Canonical Signaling: Upon binding to its ephrin-A1 ligand, EphA2 undergoes autophosphorylation, leading to downstream signaling that can suppress tumor growth.[3][8]

  • Non-Canonical Signaling: In many cancers, EphA2 is overexpressed in a low-ephrin environment, leading to ligand-independent signaling. This pathway is often oncogenic, promoting cell migration, invasion, and chemoresistance through phosphorylation at Serine 897 by kinases such as AKT and RSK.[3]

Given the complex and context-dependent nature of EphA2 signaling, a thorough understanding of an inhibitor's impact on both pathways is critical.

EphA2_Signaling cluster_canonical Canonical Signaling (Tumor Suppressive) cluster_noncanonical Non-Canonical Signaling (Oncogenic) EphrinA1 Ephrin-A1 EphA2_can EphA2 EphrinA1->EphA2_can Binds Tyr_P Tyrosine Autophosphorylation EphA2_can->Tyr_P Induces Downstream_can Downstream Effectors (e.g., RasGAP) Tyr_P->Downstream_can Activates Suppression Tumor Suppression Downstream_can->Suppression EphA2_noncan EphA2 (Overexpressed) Ser897_P Serine 897 Phosphorylation AKT_RSK AKT / RSK AKT_RSK->EphA2_noncan Phosphorylates Downstream_noncan Downstream Effectors (e.g., RhoG) Ser897_P->Downstream_noncan Activates Progression Tumor Progression (Migration, Invasion) Downstream_noncan->Progression

Caption: Canonical vs. Non-Canonical EphA2 Signaling Pathways.

Comparative Kinase Profiling

To assess the selectivity of 3-(2-Morpholinoethyl)-1,1-diphenylurea, a broad-panel kinase screen is the first line of investigation. This allows for the simultaneous evaluation of inhibitory activity against a large number of kinases, providing a comprehensive overview of on- and off-target effects.

Experimental Protocol: Kinase Panel Screening

A radiometric (³³P-ATP) or luminescence-based (e.g., ADP-Glo™) kinase assay is performed against a panel of representative kinases from the human kinome.[9][10][11]

  • Compound Preparation: Test compounds (3-(2-Morpholinoethyl)-1,1-diphenylurea, Dasatinib, ALW-II-41-27) are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction Setup: Kinase, substrate, and ATP (at a concentration approximating the Km for each kinase) are combined in a multi-well plate.[12]

  • Incubation: The test compounds are added to the reaction mixture and incubated at room temperature for a specified period (e.g., 1 hour).

  • Detection:

    • Radiometric Assay: The reaction mixture is spotted onto a filter membrane to capture the phosphorylated substrate. The amount of incorporated ³³P is quantified using a scintillation counter.[10]

    • Luminescence Assay: A reagent is added to deplete the remaining ATP and convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction. The resulting luminescence is proportional to kinase activity and is measured using a plate reader.[11]

  • Data Analysis: The percentage of inhibition for each compound at each concentration is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

Hypothetical Kinase Selectivity Data

The following table presents hypothetical data from a 100-kinase panel screen for our compound of interest and the comparators. For brevity, only a selection of key on- and off-targets is shown.

Kinase Target3-(2-Morpholinoethyl)-1,1-diphenylurea (IC₅₀, nM)Dasatinib (IC₅₀, nM)ALW-II-41-27 (IC₅₀, nM)
EphA2 50 25 15
ABL1>10,0001>10,000
SRC5,00058,000
VEGFR28001502,500
c-MET1,2002003,000
EGFR>10,000>10,000>10,000
PI3Kα>10,000>10,000>10,000

Interpretation of Results:

  • 3-(2-Morpholinoethyl)-1,1-diphenylurea: Demonstrates potent inhibition of EphA2 with significantly less activity against ABL1 and SRC compared to Dasatinib. It shows moderate off-target activity against VEGFR2 and c-MET, consistent with the known activity of some diphenylurea scaffolds.[2]

  • Dasatinib: As expected, exhibits potent inhibition of its primary targets (ABL1, SRC) and EphA2, confirming its multi-kinase nature.[3]

  • ALW-II-41-27: Shows the highest potency for EphA2 with a cleaner off-target profile in this selected panel, consistent with its characterization as a more selective EphA2 inhibitor.[6]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are essential for determining direct inhibitory activity, they do not confirm that a compound can engage its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[13][14][15]

CETSA_Workflow start Intact Cells treat Treat with Compound or DMSO (Vehicle) start->treat heat Heat to a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->detect melt_curve Generate Melt Curve and Determine Tagg detect->melt_curve

Caption: General Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for EphA2
  • Cell Culture and Treatment: EphA2-overexpressing cells (e.g., PC-3 prostate cancer cells) are cultured and treated with 3-(2-Morpholinoethyl)-1,1-diphenylurea, Dasatinib, or a vehicle control (DMSO) for a defined period.

  • Heating: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes), followed by cooling.[13]

  • Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[14]

  • Protein Quantification: The amount of soluble EphA2 remaining in each sample is quantified by a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of soluble EphA2 at each temperature is plotted to generate a melting curve. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[15]

Hypothetical CETSA Data
CompoundConcentrationΔTagg for EphA2 (°C)
3-(2-Morpholinoethyl)-1,1-diphenylurea1 µM+ 4.2
Dasatinib1 µM+ 5.1
Vehicle (DMSO)-0

Interpretation of Results:

Both 3-(2-Morpholinoethyl)-1,1-diphenylurea and Dasatinib induce a significant thermal stabilization of EphA2, confirming that they can enter the cell and bind to their target protein. This provides crucial evidence of target engagement in a physiological context.

Phenotypic Screening: Assessing Functional Outcomes

Ultimately, the value of an inhibitor lies in its ability to elicit a desired biological response. Phenotypic screening is a target-agnostic approach that evaluates the effect of a compound on cellular phenotype, such as morphology, proliferation, or migration.[16][17][18] This method is particularly useful for understanding the integrated biological consequences of target engagement and potential off-target effects.[16]

Experimental Protocol: Cell Migration Assay (Wound Healing)
  • Cell Culture: A confluent monolayer of cancer cells with high EphA2 expression is cultured in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris, and media containing the test compounds or a vehicle control is added.

  • Live-Cell Imaging: The plate is placed in an incubator equipped with a microscope, and images of the wound area are captured at regular intervals (e.g., every 2 hours for 24 hours).

  • Data Analysis: The rate of wound closure (cell migration) is quantified by measuring the area of the scratch over time.

Hypothetical Phenotypic Data
CompoundConcentrationInhibition of Cell Migration (%)
3-(2-Morpholinoethyl)-1,1-diphenylurea100 nM65
Dasatinib100 nM75
ALW-II-41-27100 nM70
Vehicle (DMSO)-0

Interpretation of Results:

All three compounds significantly inhibit cell migration, a key phenotypic readout associated with oncogenic EphA2 signaling. The observed efficacy of 3-(2-Morpholinoethyl)-1,1-diphenylurea in this functional assay, coupled with its kinase selectivity profile, suggests that its anti-migratory effects are likely mediated, at least in part, by the inhibition of EphA2 and potentially other relevant kinases like VEGFR2 and c-MET.

Summary and Future Directions

This guide provides a framework for the comprehensive cross-reactivity profiling of 3-(2-Morpholinoethyl)-1,1-diphenylurea. Our comparative analysis, based on established methodologies, positions this novel compound as a potent EphA2 inhibitor with a distinct selectivity profile compared to the broad-spectrum inhibitor Dasatinib and the more targeted experimental compound ALW-II-41-27.

Key Findings (Hypothetical):

  • Potent EphA2 Inhibition: 3-(2-Morpholinoethyl)-1,1-diphenylurea demonstrates nanomolar potency against EphA2 in biochemical assays.

  • Distinct Selectivity: It exhibits greater selectivity against key off-targets like ABL1 and SRC compared to Dasatinib, potentially translating to a better safety profile.

  • Confirmed Cellular Engagement: CETSA data confirms that the compound effectively binds to EphA2 in intact cells.

  • Functional Efficacy: The compound inhibits cancer cell migration, a hallmark of EphA2-driven oncogenesis.

The moderate activity against VEGFR2 and c-MET warrants further investigation. This polypharmacology could be advantageous in certain cancer contexts where these pathways are also dysregulated, but it also highlights the need for careful in vivo toxicological studies.

Future work should focus on elucidating the precise mechanism of action, including its effects on both canonical and non-canonical EphA2 signaling, and expanding the in vivo characterization to assess its therapeutic potential and safety profile.

References

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PubMed Central. Available at: [Link]

  • EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities. MDPI. Available at: [Link]

  • EPH receptor A2. Wikipedia. Available at: [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PubMed Central. Available at: [Link]

  • Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment. PubMed. Available at: [Link]

  • Process for the manufacture of diphenylurea. Google Patents.
  • Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer. PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. ResearchGate. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids. NIH. Available at: [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Urea, phenyl-, and - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • EphA2 Signaling in tumors. Encyclopedia.pub. Available at: [Link]

  • EPHA2 Is a Therapeutic Target in NSCLC. AACR Journals. Available at: [Link]

  • Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. PubMed Central. Available at: [Link]

  • What are EphA2 antagonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme. Malaysian Journal of Medical Sciences. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. PubMed Central. Available at: [Link]

  • [Mechanism of antitumor effect of a benzoylphenylurea derivative, HO-221]. PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Ephrin receptor type-A2 (EphA2) targeting in cancer: a patent review (2018-present). Taylor & Francis Online. Available at: [Link]

  • Small Molecules Can Selectively Inhibit Ephrin Binding to the EphA4 and EphA2 Receptors. PubMed Central. Available at: [Link]

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate AI. Available at: [Link]

  • 1,3-Diethyl-1,3-diphenylurea. PubMed Central. Available at: [Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ACS Publications. Available at: [Link]

  • Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC. JCI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Antibacterial Activity of Novel Compounds: A Case Study with 3-(2-Morpholinoethyl)-1,1-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of bringing a new antibacterial agent from the bench to potential clinical application is both exciting and fraught with rigorous validation. This guide provides a comprehensive framework for benchmarking the antibacterial activity of a novel investigational compound, using the hypothetical molecule 3-(2-Morpholinoethyl)-1,1-diphenylurea (hereafter referred to as ME-DPU) as a case study. The principles and methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a clear comparative analysis against established antibiotics.

The discovery of new antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. A thorough and standardized evaluation of a new compound's efficacy is the first step in determining its potential. This guide will walk you through the essential in vitro assays, data interpretation, and the scientific rationale behind each step.

Foundational Principles: Selecting Comparator Antibiotics and Bacterial Strains

The selection of appropriate comparator antibiotics is paramount for a meaningful benchmark. The chosen antibiotics should represent a diversity of mechanisms of action, providing a broad context for the novel compound's activity. For this guide, we will use a panel of well-established antibiotics that target different cellular pathways.[1][2][3]

A representative panel of bacterial strains is equally crucial. This should include both Gram-positive and Gram-negative bacteria, as well as quality control (QC) strains as stipulated by the Clinical and Laboratory Standards Institute (CLSI).[4]

Table 1: Panel of Comparator Antibiotics and their Mechanisms of Action

Antibiotic ClassExampleMechanism of Action
β-Lactams Penicillin GInhibits cell wall synthesis by blocking the cross-linking of peptidoglycan.[2][3][5]
Fluoroquinolones CiprofloxacinInhibits DNA gyrase and topoisomerase IV, interfering with DNA replication and repair.[1][6]
Tetracyclines TetracyclineBinds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and inhibiting protein synthesis.[1]
Glycopeptides VancomycinInhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[2]

Table 2: Panel of Bacterial Strains for Initial Screening

Bacterial StrainGram StainRationale
Staphylococcus aureus (ATCC® 25923™)Gram-positiveA common human pathogen, representative of Gram-positive cocci.
Escherichia coli (ATCC® 25922™)Gram-negativeA standard model organism for Gram-negative bacteria.
Pseudomonas aeruginosa (ATCC® 27853™)Gram-negativeAn opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.
Enterococcus faecalis (ATCC® 29212™)Gram-positiveA commensal bacterium that can cause opportunistic infections.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[8][9]

Experimental Workflow: Broth Microdilution MIC Assay

The following workflow outlines the key steps for determining the MIC of ME-DPU and comparator antibiotics.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading prep_compound Prepare stock solutions of ME-DPU & comparators serial_dilute Perform 2-fold serial dilutions of compounds in a 96-well plate prep_compound->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include sterility (media only) & growth (inoculum only) controls incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually inspect for turbidity and determine the MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol for Broth Microdilution MIC Assay

I. Preparation of Reagents and Inoculum:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of ME-DPU in a suitable solvent (e.g., DMSO). Prepare stock solutions of comparator antibiotics as per CLSI guidelines.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[10] Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

II. Assay Procedure:

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the highest concentration of the test compound (ME-DPU or comparator) to the first well of a row and perform a 2-fold serial dilution across the plate.[12]

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.[8]

  • Controls: Include a sterility control well (media only) and a growth control well (media and inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[12]

III. Interpretation of Results:

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[7]

Data Presentation: MIC Values

The results should be presented in a clear and concise table.

Table 3: Hypothetical MIC Data for ME-DPU and Comparator Antibiotics (µg/mL)

CompoundS. aureusE. coliP. aeruginosaE. faecalis
ME-DPU 416>648
Penicillin G 0.125>64>642
Ciprofloxacin 0.50.0150.51
Tetracycline 14168
Vancomycin 1>64>642

Qualitative and Semi-Quantitative Assessment: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[13][14][15] It is a qualitative or semi-quantitative test where the presence and size of a zone of inhibition around an antibiotic-impregnated disk are indicative of the compound's effectiveness.[7][16]

Experimental Workflow: Kirby-Bauer Disk Diffusion Assay

The following workflow illustrates the steps involved in performing a Kirby-Bauer assay.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading prep_plates Prepare Mueller-Hinton -Agar (MHA) plates inoculate_plate Inoculate MHA plate with a lawn of bacteria prep_plates->inoculate_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate_plate prep_disks Prepare sterile filter paper disks impregnated with ME-DPU apply_disks Apply ME-DPU and comparator antibiotic disks to the agar surface prep_disks->apply_disks inoculate_plate->apply_disks incubate Incubate plates at 37°C for 18-24 hours apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition in mm incubate->measure_zones

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol for Kirby-Bauer Disk Diffusion Assay

I. Preparation:

  • Plate Preparation: Use standard Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.[11]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Disk Preparation: For the investigational compound ME-DPU, sterile filter paper disks (6 mm in diameter) can be impregnated with a known amount of the compound. Commercially available disks for comparator antibiotics should be used.

II. Assay Procedure:

  • Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[15] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure a uniform lawn of growth.[13]

  • Disk Application: Aseptically apply the antibiotic disks to the surface of the agar.[15] Ensure that the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

III. Interpretation of Results:

  • Zone Measurement: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter.

  • Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to the interpretive criteria provided by the CLSI.[17] For a novel compound like ME-DPU, these criteria will not exist, and the zone size will be a direct measure of its activity under these test conditions.

Data Presentation: Zone of Inhibition Diameters

The results should be tabulated for easy comparison.

Table 4: Hypothetical Zone of Inhibition Data for ME-DPU and Comparator Antibiotics (mm)

CompoundS. aureusE. coliP. aeruginosaE. faecalis
ME-DPU (30 µg) 1812015
Penicillin G (10 U) 280025
Ciprofloxacin (5 µg) 25322820
Tetracycline (30 µg) 22191418
Vancomycin (30 µg) 180016

Concluding Remarks and Future Directions

This guide has provided a standardized and robust framework for the initial in vitro benchmarking of a novel antibacterial compound, ME-DPU. The presented methodologies, rooted in CLSI standards, ensure that the generated data is reliable and comparable to established antibiotics.[18][19][20]

The hypothetical data suggests that ME-DPU may possess moderate activity against Gram-positive bacteria and limited activity against the tested Gram-negative strains. Further investigations should focus on:

  • Expanding the panel of bacterial strains: Including clinical isolates and resistant strains.

  • Mechanism of Action studies: To elucidate how ME-DPU exerts its antibacterial effect.

  • Toxicity studies: To assess the compound's safety profile.

  • In vivo efficacy studies: To determine if the in vitro activity translates to an in vivo setting.

By following a systematic and scientifically sound approach, researchers can effectively evaluate the potential of new antibacterial candidates and contribute to the critical pipeline of novel antimicrobial therapies.

References

  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

  • Humphries, R. M., et al. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI: Clinical & Laboratory Standards Institute. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. EUCAST. [Link]

  • Khan, Z., & Siddiqui, M. F. (2021, March 16). A Comprehensive Overview of Antibiotic Selection and the Factors Affecting It. Cureus. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • World Organisation for Animal Health - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Orthobullets. (2024, September 28). Antibiotic Classification & Mechanism - Basic Science. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. [Link]

  • Dadgostar, P. (2024, January 12). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. [Link]

  • Slideshare. (n.d.). Antibiotics & mechanisms of actions. [Link]

  • Biology LibreTexts. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

Sources

The Challenge of Correlating In Vitro and In Vivo Activity: A Case Study on 3-(2-Morpholinoethyl)-1,1-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

An Investigative Guide for Researchers and Drug Development Professionals

The journey of a therapeutic candidate from a laboratory benchtop to a clinical setting is fraught with challenges, none more critical than establishing a reliable correlation between its effects in a controlled in vitro environment and its behavior within a complex living organism (in vivo). This guide delves into the intricate process of establishing this In Vitro-In Vivo Correlation (IVIVC) using the hypothetical compound 3-(2-Morpholinoethyl)-1,1-diphenylurea as a case study. While public-domain experimental data on this specific molecule is not available, this guide will construct a comprehensive framework for such an investigation, outlining the necessary experiments, data analysis, and interpretation required to bridge the translational gap.

Part 1: Foundational In Vitro Characterization

The initial step in evaluating any new chemical entity is to thoroughly characterize its activity and properties in a series of controlled in vitro assays. This foundational dataset serves as the basis for all subsequent in vivo studies.

Target Engagement and Potency

Before assessing the functional effects of 3-(2-Morpholinoethyl)-1,1-diphenylurea, it is crucial to confirm its direct interaction with its intended molecular target.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of 3-(2-Morpholinoethyl)-1,1-diphenylurea in a suitable buffer over the sensor chip.

  • Data Acquisition: Continuously monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.

  • Kinetic Analysis: From the association and dissociation phases of the binding curves, calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Cellular Activity and Mechanism of Action

Demonstrating target engagement is followed by assessing the compound's functional consequences in a cellular context. This involves determining its potency in modulating a specific cellular pathway and elucidating its mechanism of action.

Experimental Protocol: Cell-Based Reporter Assay

  • Cell Line Selection: Utilize a cell line that endogenously expresses the target of interest or has been engineered to do so. The cell line should also contain a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with a dose-response range of 3-(2-Morpholinoethyl)-1,1-diphenylurea.

  • Reporter Gene Measurement: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.

  • Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

To further probe the mechanism, downstream signaling events can be monitored by techniques such as Western blotting or ELISA to measure changes in the phosphorylation state or expression levels of key pathway components.

G cluster_0 Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates Compound 3-(2-Morpholinoethyl)-1,1-diphenylurea Compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 3-(2-Morpholinoethyl)-1,1-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

The core principle when handling a novel substance is to assume it is hazardous until proven otherwise.[1] This precautionary approach dictates the selection and use of Personal Protective Equipment (PPE) to minimize potential exposure through inhalation, skin contact, or ingestion.

Hazard Assessment and PPE Selection

A thorough hazard assessment is the foundation of a safe laboratory environment.[2][3] For 3-(2-Morpholinoethyl)-1,1-diphenylurea, the assessment must consider its physical form (e.g., solid, powder), the procedures being performed (e.g., weighing, dissolving, transferring), and the potential for aerosolization. Based on the known hazards of analogous urea compounds, which can be harmful if swallowed, in contact with skin, or inhaled, a comprehensive PPE ensemble is required.[4]

Task Minimum PPE Requirement Rationale
Weighing and Transferring Solids Double Nitrile Gloves, Lab Coat, ANSI Z87.1-compliant Safety Goggles, and a Respirator (N95 or higher)High risk of generating airborne particulates (dust) that can be inhaled. Double gloving provides an extra layer of protection against dermal exposure.
Preparing Solutions Double Nitrile Gloves, Lab Coat, and ANSI Z87.1-compliant Safety GogglesReduced risk of inhalation compared to handling solids, but splash hazards remain.
General Laboratory Operations Nitrile Gloves, Lab Coat, and ANSI Z87.1-compliant Safety GlassesStandard laboratory practice for handling any chemical to protect against incidental contact and splashes.[2][5][6]

Donning and Doffing of PPE: A Step-by-Step Protocol

The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure
  • Lab Coat: Select a properly fitting lab coat and fasten it completely.[7]

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety goggles or glasses.[6]

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.

G cluster_donning Donning Procedure Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Eye Protection Eye Protection Respirator->Eye Protection Gloves Gloves Eye Protection->Gloves

Caption: Sequential process for donning PPE.

Doffing Procedure
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Eye Protection: Remove safety goggles or glasses.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

G cluster_doffing Doffing Procedure Outer Gloves Outer Gloves Lab Coat Lab Coat Outer Gloves->Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Eye Protection Eye Protection Inner Gloves->Eye Protection Respirator Respirator Eye Protection->Respirator Hand Hygiene Hand Hygiene Respirator->Hand Hygiene

Caption: Sequential process for doffing PPE.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[8][9] If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[4]

Spill and Waste Disposal Plan

Spill Cleanup

For small spills, wear the appropriate PPE (double gloves, lab coat, safety goggles, and respirator) and cover the spill with an absorbent material.[10] Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10][11]

Waste Disposal

All disposable PPE (gloves, lab coats) and materials contaminated with 3-(2-Morpholinoethyl)-1,1-diphenylurea should be collected in a designated, sealed hazardous waste container.[10][11] Follow all local, state, and federal regulations for the disposal of chemical waste.

Conclusion

The responsible handling of novel compounds like 3-(2-Morpholinoethyl)-1,1-diphenylurea is paramount in a research setting. By adhering to the principles of assuming unknown hazards, conducting a thorough risk assessment, and diligently following proper PPE protocols, researchers can mitigate risks and foster a culture of safety. This proactive approach not only protects individuals but also upholds the integrity of the scientific process.

References

  • Morton Smith-Dawe. (2025).
  • Santa Cruz Biotechnology. (n.d.).
  • Pharma Excipients. (n.d.).
  • GMP Journal. (2023). Safe Handling of Highly Potent Substances.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • OHS101. (2020). Using PPE in the Laboratory (OHS101)
  • Cayman Chemical. (2025).
  • Stanford Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Cyclohexyl-3-(2-morpholinoethyl)
  • Occupational Safety and Health Administration. (n.d.).
  • PubMed Central. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • ChemicalBook. (2026).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea.
  • ACS Publications. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • SteerOn Research. (2025). How Medicinal Chemistry Drives Novel Therapeutics Development.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.